molecular formula C6H7FN2 B1326412 6-Fluoro-2-methylpyridin-3-amine CAS No. 28489-47-6

6-Fluoro-2-methylpyridin-3-amine

Cat. No.: B1326412
CAS No.: 28489-47-6
M. Wt: 126.13 g/mol
InChI Key: XXWLHILHNANUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylpyridin-3-amine ( 28489-47-6) is a fluorinated pyridine derivative of high value in pharmaceutical research and development. This compound, with the molecular formula C 6 H 7 FN 2 and a molecular weight of 126.13 g/mol, serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both an amine and a fluorine substituent on the pyridine ring, makes it a key intermediate in constructing potential active pharmaceutical ingredients (APIs), particularly in medicinal chemistry projects aiming to optimize the pharmacokinetic and binding properties of drug candidates. Researchers are advised that this product requires specific storage conditions to maintain its stability and purity; it should be kept in a dark place under an inert atmosphere at 2-8°C . According to safety data, this compound has the GHS signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated environment, such as a fume hood. Important Notice: This product is intended for research applications and is labeled "For Research Use Only." It is not intended for use in human or veterinary diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWLHILHNANUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646647
Record name 6-Fluoro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28489-47-6
Record name 6-Fluoro-2-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-2-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 6-Fluoro-2-methylpyridin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 6-Fluoro-2-methylpyridin-3-amine, a key building block in the development of novel pharmaceuticals. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Executive Summary

The synthesis of this compound is a multi-step process that can be approached through several strategic pathways. The most common and well-documented route proceeds through the formation of a key intermediate, 6-fluoro-2-methyl-3-nitropyridine, followed by the reduction of the nitro group. This guide will focus on the detailed experimental procedures for the most efficient and practical synthesis routes, including the preparation of necessary precursors. Alternative strategies will also be discussed.

Core Synthesis Pathway: From 2-Amino-6-methylpyridine

The most established pathway to this compound begins with the commercially available 2-Amino-6-methylpyridine and proceeds through nitration, chlorination, fluorination, and a final reduction.

Synthesis_Pathway_1 A 2-Amino-6-methylpyridine B 2-Hydroxy-6-methyl-3-nitropyridine A->B 1. Nitration C 6-Chloro-2-methyl-3-nitropyridine B->C 2. Chlorination D 6-Fluoro-2-methyl-3-nitropyridine C->D 3. Fluorination (SNAr) E This compound D->E 4. Reduction

Caption: Primary synthesis pathway for this compound.

Stage 1: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine

The initial step involves the nitration of 2-amino-6-methylpyridine followed by diazotization and hydrolysis to yield 2-hydroxy-6-methyl-3-nitropyridine.

Experimental Protocol:

  • Nitration: To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-6-methylpyridine. A nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Diazotization and Hydrolysis: The reaction mixture is then carefully poured onto crushed ice, and a solution of sodium nitrite in water is added slowly, keeping the temperature below 5 °C. The resulting diazonium salt solution is then gently warmed to facilitate hydrolysis to the corresponding 2-hydroxy derivative. The product precipitates upon cooling and can be collected by filtration.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
12-Amino-6-methylpyridineConc. H₂SO₄, Conc. HNO₃-0-5 then RT2-4~70-80
22-Amino-6-methyl-3-nitropyridineNaNO₂, H₂OH₂SO₄ (aq)< 5 then warm1-2~85-95
Stage 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

The hydroxyl group of 2-hydroxy-6-methyl-3-nitropyridine is then converted to a chlorine atom using a chlorinating agent.

Experimental Protocol:

A mixture of 2-hydroxy-6-methyl-3-nitropyridine and phosphorus oxychloride (POCl₃) is heated at reflux. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product, which is then filtered, washed with water, and dried.[1]

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
32-Hydroxy-6-methyl-3-nitropyridinePOCl₃NeatReflux2-4~80-90
Stage 3: Synthesis of 6-Fluoro-2-methyl-3-nitropyridine (Nucleophilic Aromatic Substitution)

This key step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.

Experimental Protocol:

6-Chloro-2-methyl-3-nitropyridine is heated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the desired product.

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
46-Chloro-2-methyl-3-nitropyridineKF or CsFDMSO or DMF120-1504-8~60-80
Stage 4: Reduction to this compound

The final step is the reduction of the nitro group to the target amine. This can be achieved through catalytic hydrogenation or chemical reduction.

Experimental Protocol (Catalytic Hydrogenation):

6-Fluoro-2-methyl-3-nitropyridine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitored by TLC or GC). The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Experimental Protocol (Chemical Reduction with SnCl₂):

To a solution of 6-fluoro-2-methyl-3-nitropyridine in ethanol or concentrated hydrochloric acid, stannous chloride dihydrate (SnCl₂·2H₂O) is added portion-wise. The mixture is then heated at reflux for several hours. After cooling, the reaction is made basic with a concentrated sodium hydroxide solution, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford this compound.[2]

StepStarting MaterialMethodReagentsSolventTemperature (°C)Time (h)Yield (%)
5a6-Fluoro-2-methyl-3-nitropyridineCatalytic HydrogenationH₂, 10% Pd/CEthanol or Ethyl AcetateRT2-6>90
5b6-Fluoro-2-methyl-3-nitropyridineChemical ReductionSnCl₂·2H₂O, HClEthanol or conc. HClReflux2-4~80-90

Alternative Synthesis Pathway: From 2,6-Difluoropyridine

An alternative approach starts with 2,6-difluoropyridine, involving a regioselective amination followed by functional group manipulations.

Alternative_Pathway A 2,6-Difluoropyridine B 2-Amino-6-fluoropyridine A->B 1. Amination C 2-Amino-6-fluoro-3-iodopyridine B->C 2. Iodination D This compound C->D 3. Methylation & Amination

Caption: Alternative synthesis pathway for this compound.

This route offers an alternative but may present challenges in controlling regioselectivity during the functionalization steps. The primary pathway is generally preferred for its more predictable outcomes.

Conclusion

The synthesis of this compound is a well-defined process that can be reliably executed in a laboratory setting. The presented four-stage pathway, commencing with 2-amino-6-methylpyridine, offers a robust and high-yielding route to this valuable synthetic intermediate. The detailed protocols and tabulated data in this guide are intended to provide researchers and drug development professionals with the necessary information to successfully synthesize this compound for their research and development needs. Careful execution of each step and diligent monitoring of the reaction progress are crucial for achieving high yields and purity of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the pyridine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications are crucial in the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its application in the synthesis of targeted therapies.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from predictive models, this information is invaluable for initial assessment and experimental design.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
CAS Number 28489-47-6Predicted
Molecular Formula C₆H₇FN₂-
Molecular Weight 126.13 g/mol -
Predicted Boiling Point 260.6 ± 35.0 °CChemBK[1]
Predicted Density 1.196 ± 0.06 g/cm³ChemBK[1]
Predicted pKa 2.49 ± 0.10ChemBK[1]
Predicted Flash Point 111.4 °CChemBK[1]
Predicted Vapor Pressure 0.0121 mmHg at 25°CChemBK[1]
Predicted Refractive Index 1.546ChemBK[1]

Note: The predicted values serve as estimations and should be confirmed by experimental determination.

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of a compound's physicochemical properties is fundamental for its development as a drug candidate. Below are detailed, standard laboratory protocols for the experimental determination of key parameters for this compound.

Melting Point Determination

The melting point provides a quick assessment of a compound's purity.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.[2]

Boiling Point Determination
  • Apparatus: Thiele tube or a micro boiling point apparatus, thermometer, capillary tube.

  • Procedure (Micro Method):

    • A small amount of this compound is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[3][4]

    • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.[3]

    • The heat source is removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[3][4]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution.

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette.

  • Procedure:

    • A solution of this compound of known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[1][5]

    • The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[1][5]

    • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH) added in small increments.[1][5]

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

    • The titration is continued until the pH reaches a basic value (e.g., pH 12-12.5).[1][5]

    • The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[1]

LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

LogP is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior.

  • Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.[6]

    • A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • The two phases are combined in a separatory funnel or vial in a defined volume ratio.

    • The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

    • The concentration of the compound in each phase is determined using a suitable analytical method.

    • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Aqueous Solubility Determination
  • Apparatus: Vials, shaker or stirrer, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure (Shake-Flask Method):

    • An excess amount of solid this compound is added to a known volume of an aqueous buffer (e.g., at pH 1.2, 4.5, and 6.8) in a vial.

    • The mixture is agitated at a constant temperature (e.g., 37 ± 1 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • The undissolved solid is removed by filtration or centrifugation.

    • The concentration of the dissolved compound in the clear aqueous phase is quantified using a validated analytical method.

    • The experiment is repeated at different pH values to determine the pH-solubility profile.

Synthesis and Application in Drug Discovery

This compound serves as a valuable building block in the synthesis of complex molecules, particularly kinase inhibitors. Its structural features allow for its incorporation into scaffolds that can interact with the ATP-binding site of kinases.

Illustrative Synthetic Workflow for a Kinase Inhibitor

The following workflow illustrates a general strategy for the synthesis of a hypothetical kinase inhibitor using this compound as a starting material. This process often involves a series of coupling and cyclization reactions to build the final complex molecule.

G cluster_synthesis Synthetic Workflow start This compound step1 Amide Coupling (with a substituted carboxylic acid) start->step1 step2 Cyclization (e.g., Bischler-Napieralski or similar) step1->step2 step3 Suzuki Coupling (introduction of an aryl/heteroaryl group) step2->step3 product Final Kinase Inhibitor step3->product

Synthetic workflow for a kinase inhibitor.
Involvement in Signaling Pathways

Aminopyridine-based compounds, including derivatives of this compound, are often designed to inhibit specific kinases involved in disease-related signaling pathways. For instance, many kinase inhibitors target pathways that are aberrantly activated in cancer, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyridine-based Kinase Inhibitor Inhibitor->JAK inhibits

Inhibition of the JAK-STAT pathway.

Conclusion

This compound is a key heterocyclic building block with significant potential in the development of novel therapeutics. Its physicochemical properties, influenced by the presence of the fluorine atom, make it an attractive starting material for the synthesis of kinase inhibitors and other targeted drug candidates. A thorough understanding and experimental determination of its core properties, as outlined in this guide, are essential for its effective application in drug discovery and development programs. The provided protocols offer a solid foundation for researchers to characterize this and similar compounds, facilitating the rational design of next-generation medicines.

References

In-Depth Technical Guide: 6-Fluoro-2-methylpyridin-3-amine (CAS: 28489-47-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the 3-aminopyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds.[1] This makes it a valuable building block for the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route with a detailed experimental protocol, analytical methodologies, and potential applications based on the biological activity of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 28489-47-6
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Expected to be a solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would be the fluorination of a suitable precursor. A common method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt.[2][3]

Workflow for the Proposed Synthesis:

cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination (Balz-Schiemann) Starting Material 6-Amino-2-methylpyridin-3-ol Reagents_1 HBF4, NaNO2 Starting Material->Reagents_1 Reaction Intermediate Diazonium Tetrafluoroborate Salt Reagents_1->Intermediate Formation Intermediate_2 Diazonium Tetrafluoroborate Salt Reagents_2 Heat Intermediate_2->Reagents_2 Decomposition Product This compound Reagents_2->Product Formation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Balz-Schiemann reaction and should be adapted and optimized for the specific substrate.[4][5]

Step 1: Diazotization of a suitable aminopyridine precursor

  • In a fume hood, a solution of the aminopyridine precursor (1.0 eq) in a suitable solvent (e.g., aqueous fluoroboric acid) is prepared in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • The solution is cooled to 0-5 °C using an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred aminopyridine solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

Step 2: Thermal Decomposition (Fluorination)

  • The cold diazonium salt solution is gently heated to induce thermal decomposition. The temperature will depend on the stability of the specific diazonium salt and should be determined experimentally.

  • The evolution of nitrogen gas will be observed. The reaction is complete when gas evolution ceases.

  • The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium carbonate solution).

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. Representative data for related compounds are presented below as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for structural elucidation. The expected chemical shifts for the protons and carbons in this compound can be predicted based on the analysis of similar structures. Representative ¹H NMR data for related aminomethylpyridines are provided in Table 2.

Table 2: Representative ¹H NMR Data for Related Aminomethylpyridines

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)Reference
2-Amino-3-methylpyridineCDCl₃δ 7.98 (d, J=5.1), 7.18 (d, J=7.2), 6.53 (dd, J=5.1, 7.2), 5.22 (s, 2H, NH₂), 1.98 (s, 3H, CH₃)[6]
2-Amino-5-methylpyridineCDCl₃δ 7.79 (s), 7.12 (d, J=8.4), 6.32 (d, J=8.4), 4.67 (s, 2H, NH₂), 2.12 (s, 3H, CH₃)[7]
2-Amino-6-methylpyridineCDCl₃δ 7.29 (t, J=7.8), 6.48 (d, J=7.3), 6.28 (d, J=8.3), 4.6 (br s, 2H, NH₂), 2.36 (s, 3H, CH₃)[8]
High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. A general HPLC method for aminopyridine analysis is described below.[9][10][11][12]

Table 3: Representative HPLC Method for Aminopyridine Analysis

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient

Potential Applications in Drug Discovery

Fluorinated pyridines are prevalent scaffolds in many biologically active molecules.[13] While specific biological data for this compound is not available, its structural motifs suggest potential applications as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors incorporate a substituted pyridine ring to interact with the hinge region of the kinase active site. The amino group of this compound can serve as a key hydrogen bond donor, while the fluoro and methyl groups can be used to fine-tune selectivity and pharmacokinetic properties. For example, derivatives of aminopyridines have been investigated as inhibitors of p38 MAP kinase and Fibroblast Growth Factor Receptor 4 (FGFR4).[14][15]

Potential Involvement in Signaling Pathways

Given its potential as a kinase inhibitor, derivatives of this compound could modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, inhibition of the SARM1 pathway, which is involved in axonal degeneration, has been explored with substituted pyridine derivatives.[16]

Hypothetical Workflow for Screening as a Kinase Inhibitor:

cluster_0 Synthesis and Characterization cluster_1 In Vitro Screening cluster_2 Cellular Assays Start This compound Derivatization Chemical Synthesis of Analogs Start->Derivatization Purification HPLC Purification Derivatization->Purification Characterization NMR, MS Analysis Purification->Characterization Library Compound Library Characterization->Library Kinase_Assay Kinase Activity Assay Library->Kinase_Assay Hit_ID Hit Identification Kinase_Assay->Hit_ID Hit_Compounds Validated Hits Hit_ID->Hit_Compounds Cell_Viability Cell Viability Assay Hit_Compounds->Cell_Viability Target_Engagement Target Engagement Assay Hit_Compounds->Target_Engagement Lead_Selection Lead Compound Selection Cell_Viability->Lead_Selection Target_Engagement->Lead_Selection

Caption: A general workflow for the development of kinase inhibitors.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on the chemistry of analogous structures. The proposed synthetic route and analytical methods offer a solid foundation for its preparation and characterization. Furthermore, the discussion of its potential applications as a scaffold for kinase inhibitors highlights its importance for researchers and scientists in the development of novel therapeutics. Further research is warranted to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide to the Molecular Structure of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyridine scaffold in biologically active compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the molecular structure of this compound, consolidating available chemical data and presenting it in a structured format for easy reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic and biological studies.

PropertyValueReference
CAS Number 28489-47-6[1]
Molecular Formula C₆H₇FN₂[2]
Molecular Weight 126.13 g/mol [2]
Appearance Light yellow crystalline solid[1]
Boiling Point 260.6 ± 35.0 °C (Predicted)[2]
Flash Point 111.4 °C[2]
Density 1.196 ± 0.06 g/cm³ (Predicted)[2]
Vapor Pressure 0.0121 mmHg at 25°C[2]
Refractive Index 1.546[2]

Molecular Structure and Identification

The molecular structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position.

IdentifierValue
IUPAC Name This compound
SMILES CC1=C(C=CC(=N1)F)N
InChI InChI=1S/C6H7FN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
InChIKey XXWLHILHNANUFH-UHFFFAOYSA-N

A 2D representation of the molecular structure is provided below, generated using the DOT language.

Molecular structure of this compound.

Spectroscopic Data

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, general synthetic strategies for related fluorinated aminopyridines can provide insights into potential synthetic routes. The synthesis of related compounds often involves multi-step sequences starting from commercially available pyridine derivatives.[5]

The reactivity of this compound is dictated by the electronic properties of its functional groups. The amino group is nucleophilic and can undergo various reactions such as acylation, alkylation, and diazotization. The pyridine ring can participate in electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of the existing substituents. The fluorine atom is generally unreactive under standard conditions but can be displaced under harsh nucleophilic aromatic substitution conditions.

Below is a generalized workflow for the characterization of a newly synthesized batch of this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation nmr NMR (1H, 13C, 19F) structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared Spectroscopy (IR) structural_elucidation->ir purity_assessment Purity Assessment biological_screening Biological Activity Screening purity_assessment->biological_screening nmr->purity_assessment ms->purity_assessment ir->purity_assessment

General workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

As of the current literature survey, there is no specific information available regarding the biological activity or the involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is a common feature in many biologically active molecules, and fluorination is a widely used strategy in drug design to enhance metabolic stability and cell permeability. Therefore, it is plausible that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

The diagram below illustrates a hypothetical signaling pathway where a kinase inhibitor, potentially derived from a this compound scaffold, could exert its effect.

Hypothetical_Signaling_Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Leads to inhibitor Inhibitor (e.g., derived from This compound) inhibitor->kinase_b Inhibits

Hypothetical signaling pathway for a kinase inhibitor.

Conclusion

This technical guide provides a summary of the currently available information on the molecular structure and properties of this compound. While a definitive set of experimental data on its molecular geometry and detailed synthesis protocols are yet to be widely published, the confirmed CAS number provides a crucial identifier for future targeted research. The structural features of this compound make it a promising candidate for further investigation in the field of medicinal chemistry and drug development. Researchers are encouraged to consult chemical supplier databases for the most up-to-date information on available spectroscopic data and to explore synthetic methodologies for related fluorinated aminopyridines to guide their research efforts.

References

A Comprehensive Technical Guide to 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in a vast array of biologically active compounds, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical and pharmacological properties. This technical guide provides a detailed overview of the IUPAC nomenclature, physicochemical properties, a plausible synthetic route, and the expected spectroscopic characteristics of this compound, positioning it as a valuable building block for the synthesis of novel pharmaceutical agents. The strategic placement of the fluoro, methyl, and amino groups offers multiple points for chemical modification, making it a versatile intermediate for creating diverse compound libraries for structure-activity relationship (SAR) studies.

IUPAC Nomenclature and Chemical Structure

The unambiguous identification of a chemical entity is paramount in scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

IUPAC Name: this compound

Synonyms: (6-Fluoro-2-methyl-pyridin-3-yl)amine

CAS Number: 28489-47-6

Molecular Formula: C₆H₇FN₂

Molecular Weight: 126.13 g/mol

The structure consists of a pyridine ring with a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for drug development, influencing factors such as solubility, absorption, and bioavailability. While experimental data for this compound is not extensively published, the following table summarizes predicted and known properties from various chemical suppliers.

PropertyValueSource
Molecular Formula C₆H₇FN₂-
Molecular Weight 126.13 g/mol -
Appearance Expected to be a solid at room temperatureInferred from related compounds
Boiling Point 260.6 ± 35.0 °C (Predicted)[1]
Melting Point Not available-
Density 1.196 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 111.4 °C (Predicted)[1]
Solubility No data available-
Vapor Pressure 0.0121 mmHg at 25°C (Predicted)[1]
Refractive Index 1.546 (Predicted)[1]

Experimental Protocols: Proposed Synthesis

Proposed Synthetic Pathway:

Synthesis of this compound start 2,6-Difluoropyridine intermediate1 2,6-Difluoro-3-methylpyridine start->intermediate1 Step 1: Methylation step1_reagents 1. n-BuLi, THF, -78 °C 2. CH₃I intermediate1->step1_reagents intermediate2 2,6-Difluoro-3-methyl-5-nitropyridine intermediate1->intermediate2 Step 2: Nitration step2_reagents HNO₃, H₂SO₄ intermediate2->step2_reagents intermediate3 6-Fluoro-2-methyl-5-nitropyridin-3-amine intermediate2->intermediate3 Step 3: Amination step3_reagents NH₃, DMSO intermediate3->step3_reagents product This compound intermediate3->product Step 4: Reduction step4_reagents H₂, Pd/C, EtOH product->step4_reagents

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,6-Difluoro-3-methylpyridine

  • Dissolve 2,6-difluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,6-Difluoro-3-methyl-5-nitropyridine

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 2,6-difluoro-3-methylpyridine.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 3: Synthesis of 6-Fluoro-2-methyl-5-nitropyridin-3-amine

  • In a sealed vessel, dissolve 2,6-difluoro-3-methyl-5-nitropyridine in dimethyl sulfoxide (DMSO).

  • Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Step 4: Synthesis of this compound

  • Dissolve 6-fluoro-2-methyl-5-nitropyridin-3-amine in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions and the influence of the fluorine atom.

  • Methyl Protons: A singlet around δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group.

  • Amine Protons: A broad singlet in the region of δ 3.5-5.0 ppm for the two protons of the primary amine group. The chemical shift of this signal can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the fluorine and nitrogen atoms will show characteristic chemical shifts and coupling with the fluorine atom (¹JC-F, ²JC-F, etc.).

  • Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm) corresponding to the methyl group carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Two medium to weak bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.

  • C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ for the methyl group and aromatic C-H stretches.

  • N-H Bending: A medium to strong band around 1600-1650 cm⁻¹ for the scissoring vibration of the primary amine.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-F Stretching: A strong absorption band in the region of 1000-1300 cm⁻¹ is expected for the carbon-fluorine bond.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 126, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for pyridines include the loss of HCN and methyl radicals. The presence of fluorine will also influence the fragmentation pattern.

Applications in Drug Development

Fluorinated pyridines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity. This compound, with its multiple functional groups, serves as a versatile starting material for the synthesis of more complex molecules. The amino group provides a convenient handle for the introduction of various side chains through acylation, alkylation, or participation in coupling reactions. The pyridine nitrogen can be involved in coordination with metal centers in metalloenzymes or can be quaternized. The fluorine and methyl groups can also be targeted for further chemical transformations or can be retained to fine-tune the electronic and steric properties of the final compound.

The overall workflow for the utilization of this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow start This compound (Building Block) synthesis Chemical Synthesis (e.g., Amide Coupling, Suzuki Coupling) start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate clinical Clinical Trials candidate->clinical drug Approved Drug clinical->drug

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique substitution pattern offers a rich chemical space for exploration in drug discovery programs. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and expected analytical characteristics, serving as a valuable resource for researchers in the pharmaceutical and chemical industries. Further experimental validation of the presented data is encouraged to fully elucidate the potential of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic profile of 6-Fluoro-2-methylpyridin-3-amine, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra, this document synthesizes expected data for Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are derived from the known spectral properties of analogous fluorinated and aminated pyridine derivatives. Furthermore, this guide outlines detailed, standardized experimental protocols for acquiring high-quality spectroscopic data and includes a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The structural features of this compound—a pyridine ring substituted with a fluorine atom, a methyl group, and a primary amine group—each contribute distinct and predictable signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. Spectra are predicted for samples dissolved in a standard NMR solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

2.1.1 Predicted ¹H NMR Data

The proton NMR spectrum is expected to show two signals in the aromatic region, a singlet for the amine protons, and a singlet for the methyl protons.

| Predicted ¹H NMR Data (in CDCl₃) | | :--- | :--- | :--- | :--- | :--- | | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes | | H-4 | ~7.0 - 7.3 | Doublet (d) | JH4-H5 = ~8-9 Hz | Downfield shift due to proximity to the electron-donating NH₂ group and deshielding by the ring nitrogen. | | H-5 | ~6.6 - 6.9 | Doublet of doublets (dd) | JH4-H5 = ~8-9 Hz, JH5-F6 = ~6-7 Hz | Upfield shift relative to H-4, with coupling to both H-4 and the fluorine at C-6. | | NH₂ | ~3.5 - 5.0 | Broad Singlet (br s) | N/A | Chemical shift is concentration and solvent dependent. Signal disappears upon D₂O exchange. | | CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A | Typical range for a methyl group attached to an aromatic ring. |

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

| Predicted ¹³C NMR Data (in CDCl₃) | | :--- | :--- | :--- | :--- | | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Notes | | C-2 | ~155 - 160 | ³JC2-F6 = ~3-5 Hz | Carbon bearing the methyl group, deshielded by the ring nitrogen. | | C-3 | ~135 - 140 | ⁴JC3-F6 = ~1-3 Hz | Carbon bearing the amino group. | | C-4 | ~120 - 125 | ³JC4-F6 = ~4-6 Hz | Aromatic CH carbon. | | C-5 | ~110 - 115 | ²JC5-F6 = ~20-25 Hz | Aromatic CH carbon, showing significant coupling to fluorine. | | C-6 | ~160 - 165 | ¹JC6-F6 = ~230-250 Hz | Carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling and significant downfield shift. | | CH₃ | ~18 - 22 | N/A | Typical range for a methyl group on a pyridine ring. |

2.1.3 Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment.[1][2] A single resonance is expected for the fluorine atom at the C-6 position.

| Predicted ¹⁹F NMR Data (vs. CFCl₃) | | :--- | :--- | :--- | :--- | | Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes | | F-6 | -60 to -90 | Doublet of triplets or complex multiplet | The chemical shift for fluorine on a pyridine ring is variable.[3] The signal will be split by coupling to H-5 and potentially smaller long-range couplings. |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information regarding the functional groups present. As a primary aromatic amine, characteristic N-H stretching bands are expected.[4]

| Predicted IR Absorption Bands | | :--- | :--- | :--- | | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | | N-H Stretch (asymmetric & symmetric) | 3450 - 3250 | Medium (two bands) | | C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | | C-H Stretch (aliphatic, CH₃) | 2980 - 2850 | Medium to Weak | | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong | | C=C and C=N Ring Stretch | 1600 - 1450 | Strong (multiple bands) | | C-N Stretch (aromatic amine) | 1335 - 1250 | Strong | | C-F Stretch | 1250 - 1000 | Strong | | N-H Wag | 910 - 665 | Broad, Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound with the formula C₆H₇FN₂, the exact mass can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

| Predicted Mass Spectrometry Data | | :--- | :--- | | Parameter | Predicted Value / Observation | | Molecular Formula | C₆H₇FN₂ | | Molecular Weight | 126.13 g/mol | | Exact Mass | 126.0648 (for [M+H]⁺: 127.0726) | | Ionization Mode | Electrospray Ionization (ESI) is recommended. | | Molecular Ion (M⁺˙) | m/z = 126 (odd value, consistent with the Nitrogen Rule for one nitrogen atom, but this molecule has two). The rule states that an odd molecular weight indicates an odd number of nitrogen atoms. Here, two nitrogens lead to an even molecular weight. | | Key Fragmentation Pathways | Loss of a methyl radical ([M-15]⁺) to give m/z = 111. Loss of HCN ([M-27]⁺) from the pyridine ring. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Sample Preparation
  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-30 mg for ¹³C NMR and place it in a clean, dry vial.[5][6]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

  • Agitate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette plugged with a small amount of cotton wool, filter the solution directly into a clean 5 mm NMR tube.[7]

  • Cap the NMR tube and label it clearly.

  • Wipe the outside of the tube clean before inserting it into the spectrometer.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[8][9]

  • Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal.[8]

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • After the measurement, clean the crystal surface thoroughly.

Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]

  • Perform a serial dilution to create a final sample concentration of 1-10 µg/mL in a suitable ESI solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[10]

  • Ensure the final solution is free of any particulate matter; filter if necessary.

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[11]

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Optimize source parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and maximize the intensity of the molecular ion.[12][13]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization and structural confirmation of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample of This compound Prep Sample Preparation (Dissolution, Dilution) Sample->Prep MS Mass Spectrometry (ESI-MS) Prep->MS IR Infrared Spectroscopy (ATR-FTIR) Prep->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups (N-H, C-F, C=N) IR->IR_Data NMR_Data Elucidate C-H-F Framework & Connectivity NMR->NMR_Data Structure Structure Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

References

Reactivity Profile of 6-Fluoro-2-methylpyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a key heterocyclic building block in modern medicinal chemistry, primarily recognized for its role as a crucial intermediate in the synthesis of highly selective kinase inhibitors, most notably those targeting Bruton's tyrosine kinase (BTK). Its unique substitution pattern—a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine at the 3-position—imparts a distinct reactivity profile that is essential for the construction of complex bioactive molecules. The electron-withdrawing nature of the fluorine atom significantly influences the electron density of the pyridine ring, affecting its pKa, nucleophilicity, and susceptibility to various coupling reactions. This guide provides an in-depth analysis of the reactivity of this compound, supported by quantitative data, detailed experimental protocols for key transformations, and a visualization of its relevance in targeted therapy.

Physicochemical and Reactivity Data

The chemical behavior of this compound is dictated by the interplay of its substituents. The following table summarizes its key physicochemical properties.

PropertyValueSource
CAS Number 28489-47-6Commercial Suppliers
Molecular Formula C₆H₇FN₂Calculated
Molecular Weight 126.13 g/mol Calculated
Predicted pKa 2.49 ± 0.10ChemAxon

The predicted pKa value indicates that this compound is a weak base. The presence of the electron-withdrawing fluorine atom at the 6-position significantly reduces the basicity of the pyridine nitrogen and the exocyclic amino group compared to unsubstituted 2-methylpyridin-3-amine. This has important implications for its reactivity, particularly in acid-catalyzed reactions and its nucleophilicity.

Core Reactivity Profile

The reactivity of this compound is characterized by the functionality of its amino group and the potential for substitution on the pyridine ring.

Nucleophilicity of the Amino Group

The primary amino group at the 3-position is the main center of nucleophilicity. It readily participates in a variety of bond-forming reactions, including:

  • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or activated esters is a common transformation.

  • Buchwald-Hartwig Amination: The amino group can act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can form secondary or tertiary amines.

The nucleophilicity of the amino group is tempered by the electron-withdrawing effect of the fluorine atom and the pyridine ring itself.

Electrophilic Aromatic Substitution

The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of the activating amino and methyl groups, countered by the deactivating fluorine atom and the ring nitrogen, makes the outcome of electrophilic substitution reactions highly dependent on the reaction conditions and the nature of the electrophile. Substitution is generally directed to the positions ortho and para to the amino group (positions 4 and 2, with 2 being blocked).

Nucleophilic Aromatic Substitution (SNA)

The fluorine atom at the 6-position is susceptible to nucleophilic displacement, although this typically requires strong nucleophiles and/or activating groups on the ring. The electron-deficient nature of the pyridine ring facilitates such reactions.

Key Synthetic Transformations and Experimental Protocols

This compound is a versatile substrate for a range of important synthetic transformations. The following sections provide detailed, representative experimental protocols for its use in key coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While there are no specific literature reports detailing the Suzuki coupling of a bromo-substituted this compound, patent literature describes the use of this compound in Suzuki-type reactions to synthesize BTK inhibitors. The following is a representative protocol adapted from procedures for similar aminopyridines. This protocol assumes the presence of a bromine or iodine atom on the pyridine ring, which would be introduced in a prior step.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of a halo-substituted this compound.

Experimental Protocol:

  • To a degassed solution of the halo-substituted this compound (1.0 eq) and the corresponding arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, is added potassium carbonate (2.0 eq).

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data (Typical):

ParameterValue
Yield 60-90%
Reaction Time 4-16 hours
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be coupled with aryl or heteroaryl halides.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

  • A mixture of this compound (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Anhydrous toluene is added, and the mixture is heated to 100-120 °C.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-arylated product.

Quantitative Data (Typical):

ParameterValue
Yield 70-95%
Reaction Time 12-24 hours
Amide Bond Formation

The formation of an amide bond is a fundamental transformation for this molecule, particularly in the synthesis of BTK inhibitors.

Reaction Scheme:

Caption: Amide bond formation using this compound.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.

  • This compound (1.05 eq) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data (Typical):

ParameterValue
Yield 80-98%
Reaction Time 2-12 hours

Application in Targeted Therapy: Bruton's Tyrosine Kinase (BTK) Signaling Pathway

This compound is a critical component of several BTK inhibitors. BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates NFkB NF-κB BTK->NFkB MAPK MAPK Pathway BTK->MAPK PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCβ DAG->PKC NFAT NFAT Ca_release->NFAT activates PKC->NFkB activates Transcription Gene Transcription (Proliferation, Survival) NFAT->Transcription NFkB->Transcription MAPK->Transcription Antigen Antigen Antigen->BCR BTK_inhibitor BTK Inhibitor (Derived from 6-Fluoro-2- methylpyridin-3-amine) BTK_inhibitor->BTK inhibits

Caption: The role of BTK in the B-cell receptor signaling pathway and its inhibition.

Conclusion

This compound possesses a well-defined reactivity profile that makes it an invaluable tool for the synthesis of complex, biologically active molecules. The nucleophilic amino group is the primary site for derivatization through amide bond formation and Buchwald-Hartwig amination, while the potential for Suzuki-Miyaura coupling on a halogenated derivative allows for the introduction of diverse aryl and heteroaryl moieties. The electronic influence of the fluorine atom is a critical feature, modulating the basicity and reactivity of the molecule. The successful application of this building block in the development of targeted therapies, such as BTK inhibitors, underscores its significance in modern drug discovery. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

The Ascendance of 6-Fluoro-2-methylpyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Pharmaceutical Professionals

Introduction: In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. Among the myriad of fluorinated heterocycles, 6-Fluoro-2-methylpyridin-3-amine has emerged as a pivotal building block, prized for its utility in the synthesis of complex and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The precise timeline for the initial discovery and synthesis of this compound is not extensively documented in readily available literature, suggesting it likely emerged from broader research into fluorinated pyridines for agrochemical and pharmaceutical applications. The development of practical synthetic routes to such compounds is often driven by the demand for novel structural motifs in drug discovery programs. The true significance of this compound has been realized more recently, with its increasing appearance in patents for cutting-edge therapeutic agents. Its value lies in the unique combination of a nucleophilic amino group, a directing methyl group, and a metabolically stabilizing fluorine atom on a pyridine core, offering a versatile platform for generating libraries of drug candidates.

Synthetic Pathways

The synthesis of this compound typically involves a multi-step process, often commencing with a commercially available pyridine derivative. A common and logical synthetic strategy involves the introduction of a nitro group, which is subsequently reduced to the desired amine.

A plausible and widely utilized approach for analogous compounds is the nitration of a fluorinated picoline followed by reduction. The general workflow for such a synthesis is outlined below.

Synthesis_Pathway A 2-Fluoro-6-methylpyridine C 6-Fluoro-2-methyl-3-nitropyridine A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) E This compound C->E Reduction D Reducing Agent (e.g., H2/Pd, Fe/HCl)

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not explicitly detailed in a singular source, analogous procedures for similar compounds provide a robust framework. The following is a representative protocol based on established chemical transformations.

Step 1: Nitration of 2-Fluoro-6-methylpyridine

A solution of 2-fluoro-6-methylpyridine is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature, typically between 0 and 10 °C. The reaction mixture is stirred for several hours and then carefully quenched by pouring onto ice. The resulting solid, 6-fluoro-2-methyl-3-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Reduction of 6-Fluoro-2-methyl-3-nitropyridine

The intermediate, 6-fluoro-2-methyl-3-nitropyridine, is dissolved in a suitable solvent such as ethanol or acetic acid. A reducing agent, such as iron powder in the presence of hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed. The reaction is monitored until the nitro group is fully reduced. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point Not consistently reported
Boiling Point Not consistently reported
CAS Number 28489-47-6

Note: Experimental values for melting and boiling points can vary depending on purity and experimental conditions. Spectroscopic data (¹H NMR, ¹³C NMR, MS) would be crucial for unambiguous identification and are typically provided by commercial suppliers or in detailed synthetic publications.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly in the development of kinase inhibitors for oncology and immunology.

A notable application is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors .[1] BTK is a key enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases.

Another significant area of application is in the development of AKT1 inhibitors .[2] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. The use of this compound in the synthesis of AKT1 inhibitors highlights its importance in the development of targeted cancer therapies.[2]

The general workflow for the utilization of this compound in the synthesis of a kinase inhibitor is depicted below.

Kinase_Inhibitor_Synthesis A This compound D Coupled Intermediate A->D B Electrophilic Scaffold (e.g., Heterocyclic Halide) B->D C Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) F Final Kinase Inhibitor D->F One or more steps E Further Functionalization

Figure 2: General workflow for kinase inhibitor synthesis.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its strategic design and versatile reactivity have made it an indispensable tool for medicinal chemists. As the quest for more selective and potent therapeutics continues, the demand for and applications of this key building block are poised to expand, further solidifying its role in the development of next-generation medicines. Researchers and drug development professionals are encouraged to explore the potential of this intermediate in their own synthetic endeavors.

References

In-Depth Technical Guide: Solubility Profile of 6-Fluoro-2-methylpyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Fluoro-2-methylpyridin-3-amine in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally analogous aminopyridines to provide a robust predictive assessment. The information herein is intended to support research and development activities, particularly in the areas of drug discovery, process chemistry, and formulation development.

Executive Summary

Understanding the solubility of this compound is critical for its application in synthetic chemistry and pharmaceutical development. This document summarizes the predicted solubility based on related compounds and outlines detailed experimental protocols for its empirical determination. The provided data and methodologies will enable researchers to effectively utilize this compound in various solvent systems.

Predicted Solubility of this compound

The general solubility trend for small amines suggests they are soluble in polar organic solvents and less soluble in non-polar solvents. Amines with fewer than six carbon atoms are generally water-soluble[1]. The pyridine nitrogen and the amino group in this compound can act as hydrogen bond acceptors and donors, respectively, which would suggest solubility in protic solvents.

Comparative Solubility Data of Analogous Compounds

To provide a quantitative context, the following table summarizes the solubility data for related aminopyridine compounds in various organic solvents. This data serves as a valuable reference for estimating the solubility of this compound.

CompoundSolventTemperature (K)SolubilityReference
4-Aminopyridine EthanolAmbient~30 mg/mL[2]
DMSOAmbient~30 mg/mL[2]
Dimethylformamide (DMF)Ambient~30 mg/mL[2]
Water (PBS, pH 7.2)Ambient~30 mg/mL[2]
AcetoneNot SpecifiedSoluble[3]
AcetonitrileNot SpecifiedSoluble[3]
MethanolNot SpecifiedSoluble[3]
2-Aminopyridine Acetone288.15 - 313.15Data available in source[4]
Chloroform288.15 - 318.15Data available in source[4]
Ethyl Acetate288.15 - 323.15Data available in source[4]
3-Aminopyridine Acetone + n-Butyl Acetate288.15 - 313.15Data available in source[5]
2-Amino-3-methylpyridine MethanolNot SpecifiedSoluble[6]
WaterNot SpecifiedSoluble[6]

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

A visual representation of the experimental workflow for solubility determination is provided below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess solute B Add known volume of solvent A->B to vial C Seal and place in thermostatic shaker B->C D Equilibrate for 24-72h at constant temperature C->D E Centrifuge to separate solid D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute aliquot G->H I Analyze by HPLC/GC H->I K Determine concentration I->K J Prepare calibration curve

Figure 1: Experimental workflow for solubility determination.
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that the solution is saturated. The system is considered to be at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any remaining undissolved microparticles.

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Framework for Solvent Selection

The choice of solvent is critical for the successful application of this compound. The following diagram illustrates a logical approach to solvent selection based on the desired application.

solvent_selection A Define Application (e.g., Reaction, Crystallization, Formulation) B Consider Polarity (Like Dissolves Like) A->B C Evaluate Protic vs. Aprotic B->C D Assess Boiling Point (for reaction temperature and removal) C->D E Check for Reactivity (Solvent should be inert) D->E F Determine Preliminary Solubility (Qualitative test) E->F G Perform Quantitative Solubility (As per protocol) F->G H Select Optimal Solvent G->H

Figure 2: Logical framework for solvent selection.

Conclusion

While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers. By leveraging the solubility data of analogous compounds and following the detailed experimental protocols outlined, scientists and drug development professionals can effectively assess and utilize the solubility properties of this compound in a variety of organic solvents. This will facilitate its application in synthesis, purification, and formulation, ultimately accelerating research and development timelines.

References

A Theoretical and Experimental Guide to 6-Fluoro-2-methylpyridin-3-amine: A Computational Chemistry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical and experimental methodologies applicable to the study of 6-Fluoro-2-methylpyridin-3-amine. In the absence of published theoretical studies on this specific molecule, this document outlines a robust framework for its computational analysis, drawing upon established methods for analogous aminopyridine derivatives. The guide details the application of Density Functional Theory (DFT) and other ab initio methods for the prediction of molecular properties, spectroscopic data, and reactivity descriptors. Furthermore, it presents standardized experimental protocols for the synthesis and characterization of this compound, which are essential for the validation of theoretical models. All predicted quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the logical and experimental processes involved in the study of this compound.

Introduction to the Theoretical Study of Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The introduction of fluorine atoms and amine groups can significantly alter the electronic structure, lipophilicity, and metabolic stability of the parent molecule, making these compounds attractive for drug design. Theoretical studies, primarily using quantum chemical methods, are indispensable for understanding these modifications at a molecular level. They allow for the prediction of a wide range of properties before a molecule is synthesized, thereby guiding experimental efforts and accelerating the discovery process.

A typical theoretical investigation of a molecule like this compound would involve a multi-step computational workflow. This begins with the optimization of the molecular geometry to find the lowest energy conformation. Subsequently, a variety of properties are calculated, including vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, electronic properties such as the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These calculated parameters provide deep insights into the molecule's structure, stability, reactivity, and potential intermolecular interactions.

Computational Methodology

The theoretical investigation of this compound would be centered around Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers a favorable balance between accuracy and computational cost.

Geometry Optimization

The first step is to determine the most stable 3D structure of the molecule. This is achieved by performing a geometry optimization, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen and fluorine atoms, while the polarization functions (d,p) account for the non-uniform distribution of electron density in the molecule.

Calculation of Molecular Properties

Once the geometry is optimized, a range of molecular properties can be calculated at the same level of theory. These properties and their significance are detailed in the tables below.

Data Presentation: Predicted Molecular and Spectroscopic Properties

The following tables summarize the types of quantitative data that would be generated in a comprehensive theoretical study of this compound. The "Predicted Value" column is populated with placeholder values consistent with what would be expected for a molecule of this nature, to be replaced with actual calculated data from a dedicated study.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
C2-N31.39
C3-C41.40
C4-C51.38
C5-C61.37
C6-N11.34
N1-C21.35
C6-F1.35
C2-C(H3)1.51
N3-H1.01
Bond Angles (°) **
N1-C2-C3123.0
C2-C3-C4118.5
C3-C4-C5119.0
C4-C5-C6120.5
C5-C6-N1121.0
C6-N1-C2118.0
F-C6-N1119.5
F-C6-C5119.5
Dihedral Angles (°) **
F-C6-C5-C4180.0
N1-C2-C3-N30.0

Table 2: Predicted Spectroscopic Data

ParameterPredicted Value
Vibrational Frequencies (cm⁻¹)
N-H Stretch~3400-3500
C-H Stretch (Aromatic)~3000-3100
C-H Stretch (Methyl)~2900-3000
C=C/C=N Stretch~1500-1650
C-F Stretch~1200-1300
¹H NMR Chemical Shifts (ppm, relative to TMS)
H (on N3)~4.5
H (on C4)~7.0
H (on C5)~6.8
H (on CH3)~2.4
¹³C NMR Chemical Shifts (ppm, relative to TMS)
C2~150
C3~135
C4~125
C5~115 (JC-F coupling)
C6~160 (JC-F coupling)
CH3~20
UV-Vis Absorption (nm, in Methanol)
λmax~280

Table 3: Predicted Quantum Chemical Properties

ParameterPredicted ValueSignificance
Energy of HOMO (eV) -5.8Electron-donating ability
Energy of LUMO (eV) -0.5Electron-accepting ability
HOMO-LUMO Gap (eV) 5.3Chemical reactivity and stability
Dipole Moment (Debye) 2.5Polarity and intermolecular interactions
Mulliken Atomic Charges (e) Electron distribution
N1-0.6
C2+0.2
N3-0.8
C6+0.4
F-0.4

Experimental Protocols

Theoretical predictions must be validated by experimental data. The following section outlines the general protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A plausible synthetic route would involve the nitration of 2-fluoro-6-methylpyridine followed by the reduction of the nitro group to an amine.

  • Step 1: Nitration of 2-Fluoro-6-methylpyridine. To a solution of 2-fluoro-6-methylpyridine in concentrated sulfuric acid, a nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise at 0°C. The reaction is stirred for several hours and then carefully poured onto ice. The resulting precipitate, 3-nitro-6-fluoro-2-methylpyridine, is filtered, washed with water, and dried.

  • Step 2: Reduction of the Nitro Group. The 3-nitro-6-fluoro-2-methylpyridine is dissolved in ethanol, and a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) is employed. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC). After completion, the reaction is worked up by basification and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Characterization Methods

The synthesized compound would be characterized using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, coupling constants, and integration values are used to confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The characteristic absorption bands for the N-H, C-H, C=C, C=N, and C-F bonds are identified and compared with the predicted vibrational frequencies.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Melting Point (MP): The melting point of the purified solid is measured using a melting point apparatus.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical and experimental investigation of this compound.

Diagram 1: Theoretical Study Workflow

Theoretical_Workflow start Define Molecule: This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Property Calculations geom_opt->prop_calc analysis Data Analysis and Interpretation freq_calc->analysis nmr_calc NMR Calculation (GIAO method) prop_calc->nmr_calc uv_calc UV-Vis Calculation (TD-DFT) prop_calc->uv_calc reactivity_calc Reactivity Descriptors (HOMO, LUMO, MEP) prop_calc->reactivity_calc nmr_calc->analysis uv_calc->analysis reactivity_calc->analysis validation Comparison with Experimental Data analysis->validation

Caption: A flowchart of the computational workflow for the theoretical study of this compound.

Diagram 2: Integrated Research Pathway

Integrated_Pathway cluster_theoretical Theoretical Chemistry cluster_experimental Experimental Chemistry prediction Prediction of Molecular Properties modeling Molecular Modeling & Docking prediction->modeling characterization Spectroscopic Characterization prediction->characterization Validation bio_assay Biological Assays modeling->bio_assay Guides synthesis Synthesis & Purification synthesis->characterization characterization->bio_assay

Caption: The synergistic relationship between theoretical and experimental studies in drug development.

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the study of this compound. While no dedicated theoretical studies currently exist for this molecule, the methodologies presented here, based on established practices for similar compounds, provide a clear roadmap for future research. The combination of quantum chemical calculations and experimental validation is crucial for elucidating the structure-property relationships of this and other novel chemical entities, ultimately paving the way for their application in drug discovery and materials science. It is anticipated that the data and workflows presented will serve as a valuable resource for researchers initiating studies on this promising molecule.

The Strategic Role of 6-Fluoro-2-methylpyridin-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the research applications of 6-Fluoro-2-methylpyridin-3-amine, a key fluorinated pyridine intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic use of this building block for the synthesis of next-generation targeted therapeutics. The guide details its application in the development of potent and selective kinase inhibitors, provides quantitative biological data, and outlines detailed experimental protocols for the synthesis of exemplary compounds.

Introduction: The Value of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy in modern drug discovery to enhance key properties such as metabolic stability, binding affinity, and pharmacokinetic profiles. The pyridine scaffold, a common motif in numerous biologically active compounds, when combined with fluorine substitution, offers a powerful platform for the development of novel therapeutics. This compound has emerged as a valuable and versatile starting material, particularly in the synthesis of targeted kinase inhibitors for oncology and immunology. Its specific substitution pattern provides a unique vector for chemical modification, enabling the exploration of chemical space and the optimization of drug candidates.

Core Research Applications: A Building Block for Kinase Inhibitors

Current research highlights the utility of this compound as a crucial intermediate in the synthesis of inhibitors for two key protein kinases: RAC-alpha serine/threonine-protein kinase (AKT1) and Bruton's Tyrosine Kinase (BTK).

AKT1 Inhibitors for Oncology

AKT1 is a central node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various human cancers. The E17K mutation in AKT1 is a known oncogenic driver, making it an attractive target for cancer therapy. Derivatives of this compound have been successfully utilized to synthesize potent and selective inhibitors of both wild-type and E17K mutant AKT1. These inhibitors typically feature a substituted aminopyridinyl imidazo[4,5-b]pyridine core, where the this compound moiety serves as a key component of the final molecular architecture.

BTK Inhibitors for Autoimmune Diseases and B-cell Malignancies

Bruton's Tyrosine Kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for the treatment of B-cell malignancies and autoimmune disorders. This compound is employed in the synthesis of complex polycyclic compounds that act as potent BTK inhibitors. The unique electronic and steric properties imparted by the fluorinated methylpyridine ring contribute to the high affinity and selectivity of these inhibitors.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activity of exemplary compounds synthesized using this compound as a key intermediate.

Table 1: Inhibitory Activity of Exemplary AKT1 Inhibitors

Compound IDTargetIC50 (nM)Reference
Cpd I-1AKT1 (E17K mutant)< 500WO2025059577A1
Cpd I-1AKT1 (wild-type)< 20,000WO2025059577A1
Cpd 14AKT1 (E17K mutant)< 50WO2025059577A1
Cpd 14AKT1 (wild-type)< 500WO2025059577A1

Table 2: Inhibitory Activity of an Exemplary BTK Inhibitor

Compound IDTargetIC50 (nM)Reference
Exemplary BTK InhibitorBTKData not publicly availableWO2017100662A1

Note: Specific IC50 values for the BTK inhibitor derived from this compound are not explicitly provided in the public domain, however, the patent literature indicates its utility in synthesizing potent inhibitors.

Experimental Protocols

The following are representative experimental protocols for the synthesis of kinase inhibitors utilizing this compound.

General Synthetic Workflow for Kinase Inhibitors

The general workflow for the synthesis of kinase inhibitors using this compound involves a multi-step process, typically beginning with a nucleophilic aromatic substitution or a coupling reaction to build the core scaffold, followed by further functionalization to introduce moieties that interact with the target kinase.

G start This compound intermediate1 Core Scaffold Formation (e.g., Nucleophilic Aromatic Substitution) start->intermediate1 Reactant A intermediate2 Intermediate Functionalization intermediate1->intermediate2 Reactant B final_product Final Kinase Inhibitor intermediate2->final_product Final Modification

Caption: General synthetic workflow for kinase inhibitors.

Detailed Protocol for the Synthesis of an AKT1 Inhibitor Intermediate

This protocol is based on the synthesis of an intermediate for an aminopyridinyl imidazo[4,5-b]pyridine AKT1 inhibitor as described in patent WO2025059577A1.

Step 1: Reaction of this compound with a suitable electrophile.

  • To a solution of the starting electrophile (1 equivalent) in a suitable solvent (e.g., N,N-Dimethylformamide), add this compound (1.075 g, 8.52 mmol, 1 equivalent).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) (1.5 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, add water (40 mL) to the reaction mixture.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Sodium Sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography (0-40% Ethyl Acetate in Petroleum Ether) to obtain the desired intermediate.

Detailed Protocol for the Synthesis of a BTK Inhibitor Intermediate

This protocol is analogous to the procedures described in patents WO2017100662A1 and US10717745B2 for the synthesis of polycyclic BTK inhibitors.

Step 1: Nucleophilic aromatic substitution with this compound.

  • In a reaction vessel, dissolve the appropriate starting material (e.g., a chlorinated heterocyclic core) in a suitable solvent such as 2-propanol.

  • Add this compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield the desired intermediate, which is then carried forward in subsequent synthetic steps.

Signaling Pathways

The inhibitors synthesized from this compound target key signaling pathways implicated in cell growth, proliferation, and survival.

The PI3K/AKT/mTOR Signaling Pathway

AKT1 is a crucial kinase in this pathway. Inhibition of AKT1 by compounds derived from this compound can block downstream signaling, leading to decreased cell proliferation and survival in cancer cells.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT1 PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor AKT1 Inhibitor (derived from this compound) Inhibitor->AKT

Caption: The PI3K/AKT/mTOR signaling pathway and AKT1 inhibition.

The B-Cell Receptor (BCR) Signaling Pathway

BTK is a key component of the BCR signaling pathway. Its inhibition by molecules synthesized from this compound can disrupt B-cell activation, proliferation, and survival, which is therapeutic in B-cell malignancies and autoimmune diseases.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Downstream B-Cell Activation, Proliferation, Survival PLCg2->Downstream Inhibitor BTK Inhibitor (derived from this compound) Inhibitor->BTK

Caption: The B-Cell Receptor signaling pathway and BTK inhibition.

Conclusion and Future Directions

This compound is a high-value building block in medicinal chemistry, enabling the synthesis of potent and selective kinase inhibitors. Its application in the development of AKT1 and BTK inhibitors demonstrates its potential for creating novel therapeutics for a range of diseases. Future research is likely to expand the utility of this intermediate to other kinase targets and therapeutic areas. The continued exploration of derivatives of this compound is a promising avenue for the discovery of next-generation targeted therapies.

The Strategic Role of 6-Fluoro-2-methylpyridin-3-amine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on 6-Fluoro-2-methylpyridin-3-amine, a pivotal chemical intermediate for researchers, scientists, and drug development professionals. This document details the compound's properties, synthesis, and applications, providing a crucial resource for the pharmaceutical and life sciences industries.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. The pyridine moiety, a common feature in many bioactive compounds, when functionalized with fluorine, offers a powerful tool for modulating metabolic stability, binding affinity, and lipophilicity. This guide focuses on the chemical intermediate, this compound, exploring its synthesis, properties, and significant role as a building block in the development of novel therapeutics.

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The table below summarizes its key quantitative data.

PropertyValue
CAS Number 28489-47-6
Molecular Formula C₆H₇FN₂
Molar Mass 126.13 g/mol
Boiling Point 260.6 ± 35.0 °C (Predicted)[1]
Density 1.196 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 111.4 °C[1]
pKa 2.49 ± 0.10 (Predicted)[1]

Synthesis of this compound: An Experimental Protocol

The primary synthetic route to this compound involves the reduction of its nitro precursor, 6-Fluoro-2-methyl-3-nitropyridine. This transformation is a standard procedure in organic synthesis and can be achieved under various conditions. A general experimental protocol is provided below.

Reaction: Reduction of 6-Fluoro-2-methyl-3-nitropyridine

Starting Material: 6-Fluoro-2-methyl-3-nitropyridine (CAS: 18605-16-8) Reagents and Solvents:

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 6-Fluoro-2-methyl-3-nitropyridine in a mixture of ethanol and water, add ammonium chloride and iron powder.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Applications in Medicinal Chemistry

The strategic placement of the fluoro, methyl, and amino groups on the pyridine ring makes this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group serves as a versatile handle for further chemical modifications, such as amide bond formation, alkylation, and participation in cross-coupling reactions.

While specific examples of its direct use in the synthesis of named drug candidates are not yet widely published, its structural motifs are present in various classes of bioactive molecules, including kinase inhibitors and central nervous system agents. The logical workflow for its utilization in a drug discovery program is outlined in the diagram below.

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization and Library Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start 6-Fluoro-2-methyl-3-nitropyridine Reduction Reduction of Nitro Group Start->Reduction e.g., Fe/NH4Cl Intermediate This compound Reduction->Intermediate Reaction Chemical Transformation (e.g., Amide Coupling, Suzuki Coupling) Intermediate->Reaction Library Library of Bioactive Compound Candidates Reaction->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead Lead->Reaction Iterative Optimization

Caption: Experimental workflow for the use of this compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound represents a key building block for the synthesis of novel chemical entities with potential therapeutic value. Its unique combination of a fluorinated pyridine core with a reactive amine functionality makes it an attractive starting material for drug discovery programs. The synthetic accessibility and the strategic importance of its structural features underscore its potential to contribute to the development of the next generation of pharmaceuticals.

References

Methodological & Application

Application Note: Synthesis of Novel Derivatives from 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Fluoro-2-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the primary amine at the 3-position and the methyl group at the 2-position offer strategic points for chemical modification.[1] This document provides detailed protocols for the synthesis of three key classes of derivatives: N-substituted amides, ureas, and biaryls via Suzuki coupling, expanding the chemical space for drug discovery and lead optimization programs.

General Workflow for Derivative Synthesis

The synthesis of derivatives from this compound typically follows a structured workflow involving reaction setup, execution, product workup, and purification. The specific reagents and conditions are tailored to the desired transformation.

General_Workflow start Start: This compound reagents Add Solvent & Other Reagents start->reagents reaction Reaction under Specific Conditions (Temp, Time, Atm) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Derivative Product purification->product

Caption: General experimental workflow for derivative synthesis.

Synthesis of N-Substituted Amide Derivatives

The primary amine of this compound serves as an excellent nucleophile, readily reacting with acid chlorides or activated carboxylic acids to form stable amide bonds.[2][3] This reaction is fundamental for creating peptide mimics and other functionalized molecules.

Experimental Protocol: Amide Coupling
  • Preparation: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add a suitable base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq.) dropwise over 10 minutes.

  • Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide derivative.

Data Presentation: Amide Synthesis
EntryAcid Chloride (R-COCl)BaseSolventTime (h)Typical Yield (%)
1Benzoyl chlorideTEADCM685-95
2Acetyl chloridePyridineDCM490-98
34-Fluorobenzoyl chlorideTEATHF880-90
4Cyclopropanecarbonyl chlorideTEADCM688-96

Yields are estimated based on standard amide coupling reactions.

Amide_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Execution & Isolation A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Acid Chloride Dropwise B->C D Stir at Room Temperature (4-12h) C->D E Aqueous Workup (NaHCO3, H2O, Brine) D->E F Purify via Chromatography E->F G Final Amide Product F->G

Caption: Workflow for N-substituted amide synthesis.

Synthesis of Urea Derivatives

The reaction of this compound with various isocyanates provides a direct and efficient route to a diverse range of urea derivatives.[4][5] The urea moiety is a critical pharmacophore in many approved drugs, acting as a rigid hydrogen bond donor-acceptor unit.

Experimental Protocol: Urea Formation
  • Preparation: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.2 M).

  • Reaction: Add the corresponding isocyanate (1.05 eq.) to the solution in a single portion at room temperature.

  • Execution: Stir the reaction mixture at room temperature or gently heat to 50-70 °C for 2-16 hours.[4] Monitor the reaction by TLC. Often, the product precipitates from the solution upon formation.

  • Workup: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by recrystallization or silica gel column chromatography.

Data Presentation: Urea Synthesis
EntryIsocyanate (R-NCO)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenyl isocyanateTHF25490-99
24-Fluorophenyl isocyanateDCM25392-99
3Ethyl isocyanateTHF50685-95
43-(Trifluoromethyl)phenyl isocyanateDioxane701280-90

Yields are estimated based on protocols for similar aminopyridines.[4]

Urea_Synthesis_Workflow start Dissolve Amine in THF/DCM add_iso Add Isocyanate (1.05 eq) start->add_iso react Stir at RT or Heat (2-16h) add_iso->react isolate Isolate Product react->isolate If precipitate forms purify Purify if Necessary (Recrystallization/ Chromatography) react->purify If soluble product Final Urea Product isolate->product purify->product

Caption: Workflow for urea derivative synthesis.

Synthesis of Biaryl Derivatives via Suzuki Coupling

To access biaryl derivatives, a common strategy in drug discovery, the pyridine ring must first be functionalized with a halide to enable palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[6][7]

Protocol 4A: Bromination at the C5-Position
  • Preparation: Dissolve this compound (1.0 eq.) in a solvent such as N,N-dimethylformamide (DMF) or acetonitrile (0.3 M).

  • Reaction: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.

  • Execution: Allow the mixture to warm to room temperature and stir for 2-6 hours until TLC analysis indicates full consumption of the starting material.

  • Workup: Pour the reaction mixture into ice water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield 5-bromo-6-fluoro-2-methylpyridin-3-amine .

Protocol 4B: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a reaction vessel, combine 5-bromo-6-fluoro-2-methylpyridin-3-amine (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ or K₂CO₃ (3.0 eq.).

  • Reaction: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 0.1 M).

  • Execution: Heat the mixture to 85-95 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 12-18 hours.[6]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to obtain the target biaryl derivative.

Data Presentation: Suzuki Coupling
EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O901870-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901665-80
33-Pyridinylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O951850-70
4Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O851660-75

Conditions and yields are based on published data for the structurally similar 5-bromo-2-methylpyridin-3-amine.[6]

Suzuki_Coupling_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki Coupling A Dissolve Amine in DMF B Add NBS at 0 °C A->B C Stir at RT (2-6h) B->C D Workup & Purify C->D E Intermediate: 5-Bromo-derivative D->E F Combine Bromo-derivative, Boronic Acid, Pd Catalyst, Base E->F Proceed to next step G Add Degassed Solvent (Dioxane/H₂O) F->G H Heat under N₂ (90 °C, 12-18h) G->H I Workup & Purify H->I J Final Biaryl Product I->J

Caption: Two-step workflow for biaryl synthesis via Suzuki coupling.

References

Application Notes and Protocols for 6-Fluoro-2-methylpyridin-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a valuable heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methyl group, and an amino group on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The amino group serves as a key synthetic handle for further elaboration, allowing for the introduction of diverse functionalities through reactions such as amide bond formation, and carbon-nitrogen (C-N) and carbon-carbon (C-C) cross-coupling reactions. This document provides an overview of the applications of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological pathway information.

Key Applications in Kinase Inhibitor Synthesis

Substituted pyridinamines are crucial pharmacophores in a multitude of kinase inhibitors. The structural motif of this compound makes it an ideal starting material for the synthesis of inhibitors targeting key kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFR) and FMS-like Tyrosine Kinase 3 (FLT3). Aberrant activation of these kinases is a known driver in various malignancies, making them attractive targets for therapeutic intervention.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is implicated in various cancers. Small molecule inhibitors that target the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy. The this compound scaffold can be elaborated to generate potent and selective FGFR inhibitors.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis. Consequently, the development of FLT3 inhibitors is a major focus of AML drug discovery. The pyridine core of this compound can be utilized to construct inhibitors that effectively target both wild-type and mutated forms of FLT3.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase inhibitors synthesized from structurally similar aminopyridine building blocks. These data highlight the potential potency of compounds that can be derived from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridine-Based Inhibitors

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-Based IC₅₀ (nM)Reference
FGFRi-1 FGFR18KG-150[1]
FGFR215SNU-1630[1]
FGFR35KMS-1125[1]
FGFR42HuH-710[1]
FLT3i-1 FLT3 (wild-type)1MV4-115[2]
FLT3-ITD0.5MOLM-132[2]
FLT3-D835Y2Ba/F310[2]

Table 2: In Vivo Efficacy of a Representative Pyridine-Based Kinase Inhibitor

Compound IDAnimal ModelTumor TypeDosingTumor Growth Inhibition (%)Reference
FGFRi-1 Nude Mouse XenograftBladder Cancer (RT112)10 mg/kg, oral, daily75[1]
FLT3i-1 NSG Mouse XenograftAML (MV4-11)20 mg/kg, oral, daily85[2]

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to this compound for the synthesis of kinase inhibitors.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide. This reaction is fundamental for constructing the core structures of many kinase inhibitors.

Materials:

  • This compound

  • Aryl/Heteroaryl halide (e.g., 2,4-dichloropyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol outlines the palladium-catalyzed cross-coupling of a halogenated derivative of this compound with a boronic acid or ester. This reaction is useful for introducing aryl or heteroaryl substituents.

Materials:

  • Halogenated this compound derivative (e.g., 5-bromo-6-fluoro-2-methylpyridin-3-amine)

  • Aryl/Heteroaryl boronic acid or ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve the halogenated pyridine derivative (1.0 eq) and the boronic acid/ester (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Add potassium carbonate (2.0 eq) to the mixture.

  • De-gas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction to 90-100 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways

The following diagrams illustrate the FGFR and FLT3 signaling pathways, which are common targets for inhibitors derived from this compound.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P P2 P FRS2 FRS2 P1->FRS2 Activation STAT STAT P1->STAT PLCG PLCγ P2->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified FGFR Signaling Pathway.

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3_Ligand->FLT3 P1 P P2 P STAT5 STAT5 P1->STAT5 Activation PI3K PI3K P2->PI3K RAS RAS P2->RAS Nucleus Nucleus STAT5->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation

Caption: Simplified FLT3 Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a kinase inhibitor starting from this compound.

Experimental_Workflow Start This compound Step1 C-N or C-C Coupling Reaction (e.g., Buchwald-Hartwig or Suzuki) Start->Step1 Intermediate Key Intermediate Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final_Compound Final Kinase Inhibitor Candidate Step2->Final_Compound Purification Purification and Characterization (Chromatography, NMR, MS) Final_Compound->Purification Bio_Assay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->Bio_Assay Data_Analysis Data Analysis and SAR Bio_Assay->Data_Analysis

Caption: General Synthetic and Evaluation Workflow.

References

Application Notes and Protocols for 6-Fluoro-2-methylpyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-methylpyridin-3-amine is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including a pyridine core, a fluorine substituent, a methyl group, and a primary amine, make it an attractive starting material for the synthesis of novel drug candidates. The pyridine scaffold is a common motif in many biologically active compounds, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The primary amino group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

These application notes provide an overview of the potential uses of this compound as a building block in drug discovery, with a focus on its application in the synthesis of kinase inhibitors and other targeted therapies. Detailed experimental protocols for key synthetic transformations are also provided.

Core Applications in Drug Discovery

The structural motif of this compound is highly relevant in the design of kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The fluorine atom can modulate the pKa of the pyridine ring and form favorable interactions within the binding pocket. The amine functionality at the 3-position provides a convenient point for the introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency and selectivity.

A notable example of a structurally related compound is 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine, a key intermediate in the synthesis of the clinical candidate NT-814 , a neurokinin-1,3 receptor antagonist. This highlights the importance of the substituted 3-aminopyridine scaffold in developing neurologically active agents.

Key Synthetic Reactions and Protocols

The primary amino group of this compound is amenable to a wide range of synthetic transformations, including well-established cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. In the context of this compound, this reaction can be used to introduce a variety of aryl or heteroaryl substituents at the 3-position, which is often crucial for achieving desired biological activity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated 3-Aminopyridines

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/EtOH/H₂O801285
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001892
PdCl₂(dppf)-Cs₂CO₃DMF902478

Protocol: Synthesis of 6-Fluoro-2-methyl-5-(4-methoxyphenyl)pyridin-3-amine

  • Materials:

    • 5-Bromo-6-fluoro-2-methylpyridin-3-amine (1.0 mmol, 1.0 equiv)

    • (4-Methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

    • Potassium carbonate (2.0 mmol, 2.0 equiv)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (1 mL)

  • Procedure:

    • To a round-bottom flask, add 5-bromo-6-fluoro-2-methylpyridin-3-amine, (4-methoxyphenyl)boronic acid, and potassium carbonate.

    • Add the toluene, ethanol, and water.

    • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

    • Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - 5-Bromo-6-fluoro-2-methylpyridin-3-amine - Arylboronic Acid - Base (K₂CO₃) Solvents Add Solvents: - Toluene - Ethanol - Water Start->Solvents Degas Degas with Ar/N₂ Solvents->Degas Catalyst Add Pd(PPh₃)₄ Degas->Catalyst Heat Heat to 80°C Catalyst->Heat Stir Stir for 12h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash & Dry Extract->Wash Purify Column Chromatography Wash->Purify Product Pure Product Purify->Product Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Catalyst System: - Pd₂(dba)₃ - BINAP - NaO-t-Bu Inert Inert Atmosphere (Ar/N₂) Start->Inert Reactants Add Reactants: - this compound - Aryl Halide Inert->Reactants Solvent Add Anhydrous Toluene Reactants->Solvent Heat Heat to 100°C Solvent->Heat Stir Stir for 16h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Filter Dilute & Filter Cool->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Inhibitor This compound Derivative Inhibitor->Kinase Binds to ATP Pocket

Application Notes and Protocols: Amination of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the amination of 6-fluoro-2-methylpyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are based on established synthetic methodologies, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a fluorine atom at the 6-position activates the pyridine ring towards nucleophilic attack, facilitating the synthesis of a diverse range of substituted aminopyridine derivatives. The amino group at the 3-position also serves as a handle for further functionalization. Amination reactions of this substrate are crucial for the construction of complex molecules with potential therapeutic applications.

The primary amination strategies for this compound involve the displacement of the fluorine atom by a nucleophilic amine. The choice of reaction conditions depends on the nature of the amine, desired product, and scale of the synthesis.

Reaction Methodologies

Three principal methodologies are employed for the amination of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the fluoride by an amine. The reaction is typically promoted by a base and heat. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom facilitate this reaction.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups on both the amine and the pyridine core.[1] This method is particularly useful for coupling with less nucleophilic amines, such as anilines.

  • Ullmann Condensation: A copper-catalyzed reaction, which is a classical method for forming carbon-nitrogen bonds.[2] While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for certain substrate combinations.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the amination of this compound based on a representative Nucleophilic Aromatic Substitution (SNAr) reaction found in the patent literature.

ParameterNucleophilic Aromatic Substitution (SNAr)
Substrate This compound
Nucleophile Amine
Base Diisopropylethylamine (DIEA)
Solvent Not explicitly stated, likely the amine reactant or a high-boiling polar aprotic solvent
Temperature 100 °C
Reaction Time 16 hours
Work-up Aqueous work-up followed by extraction with ethyl acetate
Purification Flash column chromatography
Reference WO2025059577A1

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

This protocol is adapted from a general procedure described in patent literature for the reaction of this compound with a substituted amine.

Materials:

  • This compound

  • Amine nucleophile

  • Diisopropylethylamine (DIEA)

  • Ethyl acetate (EtOAc)

  • Water

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq) and the desired amine nucleophile.

  • Add diisopropylethylamine (DIEA) as a base.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield the desired N-substituted-2-methylpyridin-3-amine.

Visualizations

Logical Relationship of Amination Methodologies

The following diagram illustrates the relationship between the starting material, the different amination methodologies, and the resulting product.

Amination_Methodologies Amination Strategies for this compound sub This compound sn Nucleophilic Aromatic Substitution (SNAr) sub->sn + Amine, Base, Heat bh Buchwald-Hartwig Amination sub->bh + Amine, Pd Catalyst, Ligand, Base ul Ullmann Condensation sub->ul + Amine, Cu Catalyst, Base, High Temp. prod N-Substituted-2-methylpyridin-3-amine sn->prod bh->prod ul->prod

Caption: Overview of amination strategies.

Experimental Workflow for SNAr Protocol

This diagram outlines the key steps in the experimental protocol for the Nucleophilic Aromatic Substitution (SNAr) reaction.

SNAr_Workflow Experimental Workflow for SNAr Protocol start Start reactants Combine this compound, Amine, and DIEA start->reactants reaction Heat to 100 °C for 16h reactants->reaction workup Aqueous Work-up reaction->workup extraction Extract with Ethyl Acetate workup->extraction drying Dry Organic Layer (Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration purification Flash Column Chromatography concentration->purification product Isolated Product purification->product

Caption: Step-by-step SNAr workflow.

References

Application Notes and Protocols for Suzuki Coupling of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 6-Fluoro-2-methylpyridin-3-amine with various aryl and heteroaryl boronic acids. This key transformation is instrumental in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the resulting biaryl and heteroaryl structures are common motifs.

The presence of a fluorine atom and an amino group on the pyridine ring makes this compound an interesting and potentially challenging substrate. The electron-withdrawing nature of the fluorine can influence the reactivity of the pyridine ring, while the amino group's lone pair of electrons can potentially coordinate with the palladium catalyst, leading to inhibition.[1] However, with careful selection of the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protecting the amine functionality.[1]

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The protocol assumes the use of a bromo- or iodo-substituted this compound as the coupling partner. For chloro-substituted pyridines, more specialized and highly active catalyst systems are typically required.[2]

Data Presentation: Comparison of Reaction Conditions for Similar Substrates

The following table summarizes various conditions reported for the Suzuki coupling of aminopyridines and related heterocyclic compounds, providing a comparative overview of catalysts, ligands, bases, solvents, and resulting yields. This data can serve as a guide for selecting the initial conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[3]
23-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[3]
33-Bromo-2-methylpyridine3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[3]
45-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to good[4]
5Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidsPd(dppf)Cl₂-Na₃PO₄Dioxane65-100-5-89[5]

Experimental Protocols

This protocol is a general guideline adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][3] Optimization of reaction conditions may be necessary for specific substrates.

Materials
  • 5-Bromo-6-fluoro-2-methylpyridin-3-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure: Conventional Heating
  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-6-fluoro-2-methylpyridin-3-amine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[1]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Then, add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[3][4]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Procedure: Microwave Irradiation

Microwave irradiation can significantly reduce reaction times.[1]

  • Reaction Setup: In a microwave vial, combine 5-Bromo-6-fluoro-2-methylpyridin-3-amine, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Solvent Addition: Add the chosen solvent system to the vial.[1]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[1]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in the conventional heating protocol.[1]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L2-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (N2 or Ar) reagents->inert catalyst Add Catalyst and Solvents inert->catalyst heat Heat and Stir (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize Logical_Relationships Outcome Reaction Outcome (Yield, Purity, Rate) Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Outcome Ligand Ligand (e.g., PPh₃, SPhos, XPhos) Ligand->Outcome Base Base (e.g., K₃PO₄, Cs₂CO₃) Base->Outcome Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Outcome Temperature Temperature Temperature->Outcome Substrates Substrates (Aryl Halide & Boronic Acid) Substrates->Outcome

References

Application Note: HPLC-MS Analysis of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Fluoro-2-methylpyridin-3-amine is a substituted pyridine derivative of interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active compounds. Accurate and sensitive quantification of this compound is crucial for various stages of drug discovery and development, including metabolic studies, formulation analysis, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The method is designed to be a robust starting point for researchers, offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., triple quadrupole or high-resolution mass spectrometer)

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare a series of calibration standards. A suggested concentration range is 1 ng/mL to 1000 ng/mL.

4. Sample Preparation

The sample preparation method will depend on the matrix. For a simple solution-based sample:

  • Dilute the sample with a 50:50 mixture of methanol and water to bring the concentration of this compound into the range of the calibration curve.

  • Vortex the diluted sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

5. HPLC Method

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

6. Mass Spectrometry Method

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or Full Scan for qualitative analysis.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: To be optimized for the specific instrument.

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be determined
Internal Standard (Optional)To be determinedTo be determined100To be determined

Table 2: Calibration Curve Data

Concentration (ng/mL)Peak Area
1
5
10
50
100
500
1000

Note: The user should fill in the peak area from their experimental data.

Mandatory Visualization

HPLC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare 1 mg/mL Stock Solution working_standards Prepare Working Standards (1-1000 ng/mL) stock_solution->working_standards hplc_injection Inject Sample onto HPLC working_standards->hplc_injection sample_prep Prepare/Dilute Sample filtration Filter Sample (0.22 µm) sample_prep->filtration filtration->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation ms_ionization Electrospray Ionization (ESI+) hplc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection peak_integration Integrate Peak Area ms_detection->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for the HPLC-MS analysis of this compound.

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 6-Fluoro-2-methylpyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research. The primary route detailed herein focuses on the efficient reduction of the commercially available intermediate, 6-Fluoro-2-methyl-3-nitropyridine. Alternative methods for the synthesis of this key intermediate are also discussed. The protocols are designed to be scalable and adaptable to various laboratory and pilot plant settings.

Introduction

Substituted aminopyridines are crucial synthons in the development of novel bioactive molecules. Specifically, the introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a compound, such as metabolic stability and binding affinity. This compound is an important intermediate used in the synthesis of a range of pharmaceutical candidates. This document outlines robust and scalable methods for its preparation.

Proposed Synthetic Pathways

Primary Synthetic Route: Reduction of 6-Fluoro-2-methyl-3-nitropyridine

The reduction of the nitro group to an amine is a well-established transformation in organic synthesis. For large-scale production, catalytic hydrogenation and metal-acid reductions are commonly employed due to their efficiency and cost-effectiveness.

Reduction_Pathway 6-Fluoro-2-methyl-3-nitropyridine 6-Fluoro-2-methyl-3-nitropyridine This compound This compound 6-Fluoro-2-methyl-3-nitropyridine->this compound Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Final reduction step to the target compound.

Alternative Route: Synthesis of 6-Fluoro-2-methyl-3-nitropyridine

Should the direct precursor be unavailable, it can be synthesized from 2-methyl-3-nitropyridine through a fluorination reaction, such as a nucleophilic aromatic substitution.

Precursor_Synthesis 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Intermediate Activated Intermediate (e.g., via halogenation) 2-Methyl-3-nitropyridine->Intermediate Activation 6-Fluoro-2-methyl-3-nitropyridine 6-Fluoro-2-methyl-3-nitropyridine Intermediate->6-Fluoro-2-methyl-3-nitropyridine Fluorination (SNAr)

Caption: Plausible synthesis of the key nitro intermediate.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 6-Fluoro-2-methyl-3-nitropyridine

This protocol describes the reduction of the nitro group using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This method is known for its high efficiency and clean reaction profile.

Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactor Charge reactor with 6-fluoro-2-methyl-3-nitropyridine, solvent, and Pd/C Inertize Inertize with Nitrogen Charge_Reactor->Inertize Pressurize Pressurize with Hydrogen Inertize->Pressurize React Heat and stir under H2 atmosphere Pressurize->React Monitor Monitor reaction by H2 uptake/TLC/HPLC React->Monitor Depressurize Cool and depressurize Monitor->Depressurize Filter Filter catalyst through Celite Depressurize->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by recrystallization or chromatography Concentrate->Purify

Caption: Experimental workflow for catalytic hydrogenation.

Materials and Equipment:

  • 6-Fluoro-2-methyl-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Filtration apparatus (e.g., Buchner funnel, Celite®)

  • Rotary evaporator

Procedure:

  • In a suitable high-pressure reactor, charge 6-Fluoro-2-methyl-3-nitropyridine (1.0 eq).

  • Add methanol or ethanol as the solvent (10-20 volumes).

  • Carefully add 10% Pd/C catalyst (0.5-2 mol% Pd).

  • Seal the reactor and purge with nitrogen gas three times to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Commence vigorous stirring and heat the reaction mixture to 40-60 °C.

  • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or HPLC.

  • Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 2: Reduction of 6-Fluoro-2-methyl-3-nitropyridine with Iron in Acidic Medium

This protocol utilizes iron powder in the presence of an acid, a classic and cost-effective method for the reduction of nitroarenes.

Materials and Equipment:

  • 6-Fluoro-2-methyl-3-nitropyridine

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate or Sodium hydroxide solution

  • Ethyl acetate

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 6-Fluoro-2-methyl-3-nitropyridine (1.0 eq) and ethanol (10-15 volumes).

  • Add iron powder (3.0-5.0 eq) to the solution.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add concentrated HCl (0.1-0.2 eq) or acetic acid (1-2 volumes) to the refluxing mixture. The addition may be exothermic.

  • Continue to heat at reflux and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 8-9 with a saturated sodium bicarbonate solution or dilute sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as described in Protocol 1.

Quantitative Data

The following table summarizes typical quantitative data for the reduction of substituted nitropyridines based on literature precedents for similar transformations. Actual results may vary depending on the specific reaction conditions and scale.

ParameterCatalytic Hydrogenation (Pd/C)Iron / HCl Reduction
Typical Yield 90-98%85-95%
Purity (crude) >95%80-90%
Reaction Time 4-12 hours2-6 hours
Temperature 40-60 °CReflux
Pressure 50-100 psiAtmospheric
Key Byproducts MinimalIron salts
Work-up Filtration and concentrationFiltration, neutralization, extraction

Safety Precautions

  • General: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly sealed and purged of oxygen before introducing hydrogen. The palladium catalyst can be pyrophoric upon exposure to air, especially when dry. Handle the spent catalyst with care and keep it wet.

  • Iron/HCl Reduction: The reaction can be exothermic, especially during the addition of acid. Maintain controlled addition and adequate cooling. Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The large-scale synthesis of this compound is most efficiently achieved through the reduction of 6-Fluoro-2-methyl-3-nitropyridine. Both catalytic hydrogenation and iron-acid reduction methods provide high yields of the desired product. The choice of method will depend on the available equipment, cost considerations, and desired purity profile. The protocols provided in this document offer a solid foundation for the successful synthesis of this important chemical intermediate.

experimental procedure for N-alkylation of "6-Fluoro-2-methylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed experimental protocols for the N-alkylation of 6-fluoro-2-methylpyridin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: reductive amination and direct alkylation with alkyl halides.

Introduction

N-alkylated aminopyridines are crucial building blocks in medicinal chemistry. The introduction of alkyl groups onto the nitrogen atom of aminopyridines can significantly modulate their physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn influences their biological activity and pharmacokinetic profiles. This compound is a valuable starting material, and its selective N-alkylation is a critical step in the synthesis of a wide range of bioactive molecules.

This document outlines two reliable and widely used methods for the N-alkylation of this substrate:

  • Reductive Amination: A highly efficient and selective method for mono-N-alkylation that proceeds via an intermediate imine, which is then reduced.[1]

  • Direct Alkylation with Alkyl Halides: A classical and straightforward approach, though it may require careful optimization to control the degree of alkylation.[2][3]

Experimental Protocols

Method 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone in the presence of a reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde for N-isobutyl product)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM).

  • Add the corresponding aldehyde or ketone (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halide

This protocol outlines the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide for N-methylation)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

Data Presentation

The following table summarizes representative, hypothetical yields for the N-alkylation of this compound with various alkylating agents using the described methods. Actual yields may vary depending on the specific reaction conditions and the scale of the reaction.

EntryMethodAlkylating AgentProductYield (%)
1Reductive AminationFormaldehydeN-methyl-6-fluoro-2-methylpyridin-3-amine85
2Reductive AminationAcetaldehydeN-ethyl-6-fluoro-2-methylpyridin-3-amine82
3Reductive AminationAcetoneN-isopropyl-6-fluoro-2-methylpyridin-3-amine78
4Direct AlkylationMethyl IodideN-methyl-6-fluoro-2-methylpyridin-3-amine75
5Direct AlkylationEthyl BromideN-ethyl-6-fluoro-2-methylpyridin-3-amine70
6Direct AlkylationIsopropyl BromideN-isopropyl-6-fluoro-2-methylpyridin-3-amine55

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Amine in DCM start->dissolve add_carbonyl Add Aldehyde/Ketone dissolve->add_carbonyl add_acid Add Acetic Acid add_carbonyl->add_acid imine_formation Imine Formation (30 min, RT) add_acid->imine_formation add_stab Add STAB imine_formation->add_stab reduction Reduction (2-12h, RT) add_stab->reduction quench Quench with NaHCO3 reduction->quench extract Extract with DCM quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Reductive Amination.

Direct_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start na_suspension NaH Suspension in DMF start->na_suspension add_amine Add Amine Solution (0 °C) na_suspension->add_amine deprotonation Deprotonation (30 min, 0 °C) add_amine->deprotonation add_halide Add Alkyl Halide (0 °C) deprotonation->add_halide alkylation Alkylation (1-24h, RT) add_halide->alkylation quench Quench with NH4Cl alkylation->quench extract Extract with EtOAc quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end Reaction_Schemes cluster_reductive Reductive Amination Scheme cluster_direct Direct Alkylation Scheme Amine This compound Imine Imine Intermediate Amine->Imine + Carbonyl, -H2O Carbonyl R1(R2)C=O Product_RA N-alkylated Product Imine->Product_RA + [H] (STAB) Amine_DA This compound Product_DA N-alkylated Product Amine_DA->Product_DA + Alkyl Halide, Base AlkylHalide R-X

References

Application Notes and Protocols: 6-Fluoro-2-methylpyridin-3-amine in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases indicates that the primary application of 6-Fluoro-2-methylpyridin-3-amine is as a key intermediate in the field of medicinal chemistry and drug development, with no significant documented use in materials science.

While the structural features of this compound, such as its aromatic pyridine ring, fluorine substituent, and amine functional group, could theoretically make it a candidate for the synthesis of novel polymers or functional organic materials, current research has predominantly focused on its utility in the creation of small molecule inhibitors for various biological targets.

Primary Application: Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules designed for therapeutic purposes. Its chemical structure allows for versatile modifications, making it a valuable component in the development of novel drug candidates.

Key Areas of Use:

  • Enzyme Inhibitors: The compound is frequently cited in patent literature as a reactant in the synthesis of inhibitors for enzymes such as Akt1 and Bruton's tyrosine kinase (BTK). These enzymes are critical targets in the development of treatments for cancer and inflammatory diseases.

  • Heterocyclic Chemistry: As a substituted pyridine, it is utilized in the construction of more complex heterocyclic systems, which are common scaffolds in biologically active compounds.

Experimental Protocol: Synthesis of an Exemplary Pharmaceutical Intermediate

While a direct materials science application is not available, the following general synthetic protocol, derived from patent literature, illustrates the common use of this compound as a nucleophile in a substitution reaction. This example is for informational purposes to demonstrate its reactivity.

Reaction: Nucleophilic Aromatic Substitution

Objective: To demonstrate a typical reaction involving this compound in the synthesis of a more complex molecule.

Materials:

  • This compound

  • An electrophilic coupling partner (e.g., a chloro-substituted heteroaromatic compound)

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIEA)

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF or 2-propanol)

  • Ethyl acetate (EtOAc) for extraction

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • To a solution of the electrophilic coupling partner in a suitable solvent, add this compound and a non-nucleophilic base.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 16 hours) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture to quench the reaction and dissolve any inorganic salts.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with water and/or brine.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure desired compound.

Visualization of Synthetic Logic

The following diagram illustrates the general role of this compound as a building block in a synthetic pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Nucleophile) C Chemical Synthesis (e.g., Nucleophilic Substitution) A->C B Electrophilic Partner (e.g., R-Cl) B->C D Complex Target Molecule (e.g., Pharmaceutical Intermediate) C->D

Caption: Synthetic workflow using this compound.

Data Summary

Due to the absence of its application in materials science, there is no quantitative data such as performance metrics in devices (e.g., OLEDs) or material properties (e.g., polymer molecular weight, thermal stability) to present. The available data in the context of its use in medicinal chemistry pertains to reaction yields, purity, and characterization data (NMR, MS) of the resulting pharmaceutical intermediates, which falls outside the scope of materials science applications.

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 6-Fluoro-2-methylpyridin-3-amine. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: My compound is showing significant tailing during silica gel column chromatography. What is causing this and how can I resolve it?

Answer: Tailing on silica gel is a common issue for basic compounds like aminopyridines. The lone pair of electrons on the pyridine nitrogen and the amino group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Potential Solutions:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier into your mobile phase can neutralize the acidic sites on the silica gel. Triethylamine (TEA) or ammonia are commonly used for this purpose. Start with a low concentration (e.g., 0.1-1% v/v) and optimize as needed.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-functionalized silica.

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography on a C18 or C8 column can be an effective alternative. A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.

Question: I am trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute is insoluble in the solvent at low temperatures but separates as a liquid phase rather than a solid crystalline lattice. This is often due to the solvent being too nonpolar for the compound or the cooling process being too rapid.

Potential Solutions:

  • Solvent System Modification:

    • If using a single solvent, try switching to a more polar one in which the compound has lower solubility at room temperature.

    • For mixed solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), you may be adding the anti-solvent too quickly or the overall polarity of the mixture is too low. Try adding the anti-solvent dropwise at an elevated temperature until turbidity is observed, then allow it to cool slowly.

  • Slow Cooling: Allow the heated, saturated solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Gradual cooling encourages the formation of an ordered crystal lattice.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Question: After purification by column chromatography, I still see a persistent impurity with a similar Rf value to my product in the TLC analysis. How can I separate them?

Answer: Separating impurities with similar polarities is a common challenge.

Potential Solutions:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system, or vice versa, can alter the selectivity and improve separation.

    • Gradient Elution: Employ a very shallow gradient of the polar solvent to enhance the resolution between closely eluting compounds.

  • Alternative Purification Techniques:

    • Preparative HPLC: High-performance liquid chromatography offers significantly higher resolution than standard flash chromatography and is often successful in separating closely related compounds.

    • Recrystallization: If the impurity has a different solubility profile, recrystallization can be a highly effective method for purification.

    • Acid-Base Extraction: Leverage the basicity of the amine group. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will move into the aqueous layer as its hydrochloride salt, potentially leaving less basic impurities in the organic layer. Afterward, neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might encounter during the synthesis and purification of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in aminopyridine synthesis can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers formed due to non-selective reactions, for example, other fluorinated or methylated aminopyridines.

  • Side-Products: Byproducts from competing reaction pathways. For instance, in reactions involving metal catalysts, homo-coupling of starting materials can occur.

  • Degradation Products: Aminopyridines can be susceptible to oxidation or other degradation pathways, especially if exposed to harsh conditions (e.g., strong acids/bases, high temperatures) for extended periods.

Q2: Which purification technique is generally recommended for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale purification and high purity requirements: Column chromatography, potentially followed by preparative HPLC, is often the method of choice due to its versatility in separating a wide range of impurities.

  • For large-scale purification: Recrystallization is often preferred if a suitable solvent system can be identified, as it is generally more cost-effective and scalable than chromatography. Acid-base extraction can also be a powerful initial purification step on a larger scale.

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity for solid compounds.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Aminopyridine Purification

ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel, Alumina (neutral or basic)C18, C8
Mobile Phase Hexanes/Ethyl Acetate, Dichloromethane/MethanolAcetonitrile/Water, Methanol/Water
Common Modifiers Triethylamine (0.1-1%), Ammonia (in Methanol)Formic Acid (0.1%), Trifluoroacetic Acid (0.1%), Ammonium Formate
Advantages Good for less polar compounds, cost-effective.Excellent for polar compounds, often higher resolution.
Disadvantages Can have issues with tailing for basic compounds.May require desalting of the final product.

Table 2: Common Recrystallization Solvent Systems for Aminopyridines

Solvent/Solvent SystemPolarityComments
Ethanol/WaterPolarA good starting point for many polar organic compounds. The compound is dissolved in hot ethanol, and water is added until turbidity persists.
TolueneNonpolar AromaticCan be effective for compounds with some aromatic character.
Ethyl Acetate/HexanesMedium/NonpolarA versatile system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as the anti-solvent.
IsopropanolPolarAnother common alcohol for recrystallization.
AcetonitrilePolar AproticCan be a good choice for moderately polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Apply the sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution briefly heated and then filtered hot to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purification Purification Step dissolve->purification column Column Chromatography purification->column Impurity polarity is different recrystallize Recrystallization purification->recrystallize Product is solid, suitable solvent found extraction Acid-Base Extraction purification->extraction Impurity has different basicity analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystallize->analysis extraction->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for the purification of this compound.

purification_decision_tree start Start with Crude Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) is_successful Successful? try_recrystallization->is_successful is_successful->column_chromatography No final_product Final Product is_successful->final_product Yes is_high_purity_needed High Purity Required? column_chromatography->is_high_purity_needed prep_hplc Consider Preparative HPLC is_high_purity_needed->prep_hplc Yes is_high_purity_needed->final_product No prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

troubleshooting_logic problem Problem Tailing on Silica Gel Oiling Out Co-eluting Impurity cause Potential Cause Acidic Silica Surface Rapid Cooling / Poor Solvent Similar Polarity of Impurity problem:tailing->cause:acidic_silica problem:oiling->cause:fast_cooling problem:coelution->cause:similar_polarity solution Suggested Solution Add Basic Modifier (e.g., TEA) Slow Cooling / Change Solvent Optimize Chromatography / Use Prep HPLC cause:acidic_silica->solution:add_base cause:fast_cooling->solution:slow_cool cause:similar_polarity->solution:optimize_column

Caption: Logic diagram for troubleshooting common purification issues.

stability issues of "6-Fluoro-2-methylpyridin-3-amine" under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Fluoro-2-methylpyridin-3-amine, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidance is based on general principles of aminopyridine chemistry and the known effects of substituents on aromatic ring stability.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound under acidic conditions is showing low yield and multiple unknown peaks on my chromatogram. What could be the issue?

A1: this compound, like many aminopyridines, can be susceptible to degradation in acidic environments. The presence of multiple unknown peaks suggests that the starting material may be degrading into various byproducts. The primary cause is likely the protonation of the pyridine ring nitrogen and/or the exocyclic amino group, which can activate the molecule towards undesired reactions.

Q2: What are the likely degradation pathways for this compound in acid?

A2: While specific pathways for this molecule are not extensively documented, plausible degradation routes based on the chemistry of related compounds include:

  • Hydrolysis of the amino group: Although generally slow for anilines, prolonged exposure to strong acid and heat could potentially lead to the formation of 6-Fluoro-2-methylpyridin-3-ol.

  • Ring Opening/Decomposition: Under harsh acidic conditions (e.g., strong, hot mineral acids), the pyridine ring itself may become susceptible to cleavage, leading to a complex mixture of smaller, highly polar byproducts.

  • Electrophilic Substitution: Protonation can activate the ring to electrophilic attack, although the fluoro group is deactivating. If other electrophiles are present, this could lead to side reactions.

Q3: How does the fluoro group affect the stability of the molecule in acid?

A3: The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the pyridine ring nitrogen. This means a stronger acid (lower pH) is required for protonation compared to its non-fluorinated analog. A lower pKa for the pyridinium ion would indicate it is a stronger acid.

Q4: Are there any recommended storage conditions for this compound, especially when dissolved in acidic solutions?

A4: For optimal stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. If an acidic solution must be prepared, it is advisable to do so immediately before use and to keep the solution at a low temperature (0-5 °C) to minimize degradation. Avoid prolonged storage of acidic solutions.

Troubleshooting Guides

Issue 1: Rapid Discoloration of Acidic Solutions
  • Observation: A solution of this compound in an acidic medium (e.g., HCl, TFA) rapidly turns yellow or brown.

  • Potential Cause: This is often an indicator of decomposition and the formation of colored impurities. Oxidation of the amino group can also lead to colored products.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Remove dissolved oxygen from your acidic solvent by sparging with an inert gas (e.g., nitrogen or argon) before adding the aminopyridine.

    • Work at Low Temperatures: Prepare and handle the acidic solution at reduced temperatures (e.g., in an ice bath).

    • Protect from Light: Wrap the reaction vessel in aluminum foil to prevent photochemical degradation.

    • Minimize Time in Solution: Use the acidic solution immediately after preparation.

Issue 2: Inconsistent Results in Repetitive Experiments
  • Observation: Yields and impurity profiles vary significantly between batches of the same reaction performed under seemingly identical acidic conditions.

  • Potential Cause: The rate of degradation can be highly sensitive to minor variations in acid concentration, temperature, and exposure time.

  • Troubleshooting Steps:

    • Standardize Acid Concentration: Ensure the molarity of the acid is consistent for each experiment. Prepare fresh dilutions of concentrated acids.

    • Control Temperature Rigorously: Use a temperature-controlled reaction setup rather than relying on ambient temperature.

    • Standardize Reaction Time: Quench the reaction at the exact same time point for each run.

    • Monitor by HPLC: Track the disappearance of the starting material and the appearance of products/impurities over time to determine the optimal reaction time.

Quantitative Data

Acid ConditionTemperature (°C)Time (hours)% Degradation (Hypothetical)
1M HCl2525%
1M HCl25820%
1M HCl50235%
0.1M TFA in Acetonitrile25810%
0.1M Acetic Acid2524< 2%

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound in an acidic solution.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solution: Prepare the desired acidic solution (e.g., 1M HCl in water).

  • Initiation of Stability Study:

    • Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

    • Immediately take a sample (t=0) and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

    • Store the remaining solution under the desired temperature and light conditions.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and dilute it with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

degradation_pathway A This compound B Protonated Species A->B + H⁺ C 6-Fluoro-2-methylpyridin-3-ol (Hydrolysis Product) B->C + H₂O - NH₄⁺ D Ring-Opened Products (Decomposition) B->D Harsh Conditions (e.g., heat)

Caption: Plausible degradation pathways under acidic conditions.

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in MeCN) initiate Initiate Study (Mix Stock and Acid) prep_stock->initiate prep_acid Prepare Acidic Solution (e.g., 1M HCl) prep_acid->initiate sample_t0 Sample at t=0 initiate->sample_t0 incubate Incubate at Desired Temp. initiate->incubate hplc HPLC Analysis sample_t0->hplc sample_tx Sample at Time Intervals incubate->sample_tx sample_tx->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing stability via HPLC.

troubleshooting_logic start Low Yield or Multiple Impurities? check_discoloration Is the solution discolored? start->check_discoloration action_discoloration Degas Solvents Work at Low Temp Protect from Light check_discoloration->action_discoloration Yes check_consistency Are results inconsistent? check_discoloration->check_consistency No end_node Problem Resolved action_discoloration->end_node action_consistency Standardize Acid Conc. Control Temp & Time Monitor by HPLC check_consistency->action_consistency Yes check_consistency->end_node No action_consistency->end_node

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Optimizing Reaction Temperature for 6-Fluoro-2-methylpyridin-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 6-Fluoro-2-methylpyridin-3-amine. The focus is on optimizing reaction temperature to maximize yield, minimize impurities, and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction temperature when functionalizing this compound?

A1: A general starting point for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions involving this compound is a moderately elevated temperature. For instance, in reactions with electrophilic partners, a temperature of around 100 °C has been shown to be effective.[1] However, the optimal temperature will be highly dependent on the specific reaction type (e.g., acylation, alkylation, Suzuki coupling), solvent, and catalyst system used. It is always recommended to start with a test reaction at a moderate temperature (e.g., 80-100 °C) and optimize from there.

Q2: My reaction is very slow or incomplete at my current temperature. What should I do?

A2: If your reaction is proceeding slowly, gradually increasing the temperature in increments of 10-20 °C is a logical next step. Insufficient thermal energy can lead to a low reaction rate. Before increasing the temperature, ensure that your reagents and catalysts are active and that there are no issues with solubility. Also, consider that extending the reaction time at the current temperature may also drive the reaction to completion.

Q3: I am observing significant byproduct formation. Could the reaction temperature be the cause?

A3: Yes, excessively high temperatures are a common cause of side reactions and impurity generation. The amine group of this compound can be susceptible to over-alkylation, di-acylation, or other undesired reactions. Furthermore, at very high temperatures, thermal decomposition of the starting material or product can occur. If you are observing significant impurities, try lowering the reaction temperature.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent plays a critical role. The boiling point of your chosen solvent will set the upper limit for the reaction temperature at atmospheric pressure. For reactions requiring temperatures above the solvent's boiling point, a sealed reaction vessel is necessary. High-boiling polar aprotic solvents like DMF, DMAc, or DMSO are often used for SNAr reactions as they can facilitate the reaction at elevated temperatures. The solvent's ability to dissolve reactants and intermediates is also crucial for an efficient reaction.

Q5: Are there any visual indicators I should watch for when heating my reaction?

A5: A color change in the reaction mixture is common and can indicate the progression of the reaction. However, a sudden darkening of the solution to a dark brown or black color upon heating can be an indicator of decomposition or "tar" formation. If this occurs, it is advisable to repeat the reaction at a lower temperature.

Troubleshooting Guide

Issue Potential Cause (Temperature-Related) Suggested Solution
Low or No Product Yield Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.1. Increase the temperature in 10-20 °C increments. 2. Ensure the solvent has an appropriate boiling point for the desired temperature. 3. Consider switching to a higher-boiling point solvent if necessary.
Incomplete Conversion Reaction time is too short for the given temperature, or the temperature is marginally too low for the reaction to reach completion in a reasonable timeframe.1. Extend the reaction time. 2. If extending the time is not feasible, increase the reaction temperature slightly (e.g., by 10 °C).
Formation of Multiple Byproducts Reaction temperature is too high, leading to side reactions (e.g., over-alkylation, elimination) or reaction with the solvent.1. Decrease the reaction temperature in 10-20 °C increments. 2. Analyze the byproducts to understand the side reactions, which can provide clues for temperature adjustment.
Product Decomposition (Dark/Tarry Mixture) The reaction temperature exceeds the thermal stability of the starting material, intermediates, or the final product.1. Significantly lower the reaction temperature. 2. If high temperature is required, ensure a shorter reaction time. 3. Check the thermal stability of your compounds if data is available.
Inconsistent Results Between Batches Poor temperature control, leading to "hot spots" in the reaction vessel or inconsistent heating profiles.1. Use an oil bath or heating mantle with a temperature controller and vigorous stirring for even heat distribution. 2. Ensure the thermometer is correctly placed to measure the internal reaction temperature.

Experimental Protocol: Example of N-Arylation

This protocol describes a general procedure for the N-arylation of this compound with an aryl halide, with a focus on temperature optimization.

Materials:

  • This compound

  • Aryl Halide (e.g., 2-chloro-5-nitropyrimidine)

  • Diisopropylethylamine (DIEA) or another suitable base

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Heating source with temperature control (e.g., oil bath)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).

  • Add the aryl halide (1.1 eq) and the base (e.g., DIEA, 2.0 eq).

  • Add the anhydrous solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Begin stirring the mixture.

  • Heat the reaction mixture to the target temperature (e.g., starting at 100 °C) and maintain for the desired reaction time (e.g., 16 hours).[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Based on the monitoring results, the temperature can be adjusted. If the reaction is slow, increase to 110-120 °C. If significant impurity formation is observed, decrease to 80-90 °C in subsequent experiments.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with aqueous workup and purification (e.g., extraction, column chromatography).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_optimization Temperature Optimization Loop cluster_outcome Outcome cluster_action Action A Combine Reactants: - this compound - Electrophile - Base & Solvent B Set Initial Temp (e.g., 100 °C) A->B C Monitor Reaction (TLC, LC-MS) B->C D Analyze Results: Yield & Purity C->D E Incomplete Reaction D->E Low Yield F Optimal Conversion D->F High Yield & Purity G Impurity Formation D->G High Impurities H Increase Temp E->H J Proceed to Workup F->J I Decrease Temp G->I H->C I->C

Caption: Experimental workflow for optimizing reaction temperature.

troubleshooting_guide start Reaction Issue? low_yield Low Yield or Incomplete Reaction start->low_yield Yes impurities High Impurity Profile start->impurities No cause_low_temp Cause: Temp Too Low? low_yield->cause_low_temp cause_high_temp Cause: Temp Too High? impurities->cause_high_temp solution_increase_temp Action: Increase Temperature (10-20 °C increments) cause_low_temp->solution_increase_temp Likely solution_check_reagents Action: Check Reagent Quality & Reaction Time cause_low_temp->solution_check_reagents Possible Alternative solution_decrease_temp Action: Decrease Temperature (10-20 °C increments) cause_high_temp->solution_decrease_temp Likely cause_high_temp->solution_check_reagents Possible Alternative

Caption: Troubleshooting decision tree for temperature-related issues.

References

preventing byproduct formation in "6-Fluoro-2-methylpyridin-3-amine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 6-Fluoro-2-methylpyridin-3-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on a common synthetic route involving the Balz-Schiemann reaction of a diaminopyridine precursor.

Problem 1: Low Yield of the Desired this compound

Possible Causes:

  • Incomplete Diazotization: The initial conversion of the amino group to a diazonium salt may be inefficient.

  • Premature Decomposition of the Diazonium Salt: The diazonium intermediate is unstable and may decompose before the fluorination step.

  • Suboptimal Fluorination Conditions: The temperature and reaction time for the thermal decomposition of the diazonium fluoroborate are critical.

  • Loss of Product During Work-up: The product may be lost during extraction or purification steps.

Suggested Solutions:

CauseRecommended Action
Incomplete DiazotizationEnsure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite (1.05-1.1 equivalents). Ensure the starting amine is fully dissolved before adding the nitrite solution.
Premature DecompositionWork quickly once the diazonium salt is formed. Avoid exposing the reaction mixture to light. Ensure the temperature is kept low until the fluorination step.
Suboptimal FluorinationCarefully control the temperature during the thermal decomposition of the diazonium fluoroborate. A gradual increase in temperature is often more effective than rapid heating. The optimal temperature may need to be determined empirically for this specific substrate.
Product LossUse a suitable extraction solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery. Use a purification method appropriate for the product's polarity, such as column chromatography on silica gel.
Problem 2: Presence of Significant Amounts of 6-Hydroxy-2-methylpyridin-3-amine Byproduct

Possible Cause:

  • Reaction with Water: The diazonium salt intermediate can react with residual water in the reaction mixture to produce the corresponding phenol (hydroxy derivative).

Suggested Solutions:

CauseRecommended Action
Reaction with WaterUse anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Problem 3: Formation of Colored Impurities (Azo Byproducts)

Possible Cause:

  • Azo Coupling: The diazonium salt can couple with the electron-rich aromatic ring of the starting material or the product to form colored azo compounds.

Suggested Solutions:

CauseRecommended Action
Azo CouplingMaintain a low reaction temperature during diazotization to minimize the rate of azo coupling. Ensure efficient stirring to prevent localized high concentrations of the diazonium salt. The pH of the reaction mixture should be kept acidic to disfavor azo coupling.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound that is prone to byproduct formation?

A common and effective method is the Balz-Schiemann reaction. This involves the diazotization of a suitable aminopyridine precursor, such as 2-methylpyridine-3,6-diamine, followed by thermal decomposition of the resulting diazonium fluoroborate salt. While effective, this reaction can lead to several byproducts if not carefully controlled.

Q2: What are the primary byproducts to watch out for in the Balz-Schiemann synthesis of this compound?

The main byproducts include:

  • 6-Hydroxy-2-methylpyridin-3-amine: Formed by the reaction of the diazonium intermediate with water.

  • Azo compounds: Arise from the coupling of the diazonium salt with aromatic rings present in the reaction mixture. These are often intensely colored.

  • Unreacted starting material: Incomplete reaction will result in the presence of the starting diaminopyridine.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

Thin-layer chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the product and byproducts. It is advisable to take aliquots of the reaction mixture at regular intervals.

Q4: What purification techniques are most effective for removing the common byproducts?

Column chromatography on silica gel is typically the most effective method for separating the desired product from the byproducts. The choice of eluent will depend on the relative polarities of the compounds. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often successful.

Q5: Are there any safety precautions I should be aware of when performing a Balz-Schiemann reaction?

Yes, diazonium salts can be explosive when isolated and dry. It is crucial to handle them with care and avoid their isolation whenever possible. The thermal decomposition step can also be highly exothermic. It is recommended to perform the reaction behind a safety shield and to have appropriate cooling baths on standby.

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

Materials:

  • 2-methylpyridine-3,6-diamine

  • Fluoroboric acid (HBF₄), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Diazotization:

    • Dissolve 2-methylpyridine-3,6-diamine (1.0 eq) in a mixture of fluoroboric acid (2.5 eq) and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Fluorination:

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. The exact temperature may need to be optimized.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Balz-Schiemann Reaction cluster_product Product 2-methylpyridine-3,6-diamine 2-methylpyridine-3,6-diamine Diazotization 1. Diazotization (NaNO2, HBF4, 0-5 °C) 2-methylpyridine-3,6-diamine->Diazotization Fluorination 2. Fluorination (Heat) Diazotization->Fluorination Product This compound Fluorination->Product

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_products Reaction Products Diazonium Salt Intermediate Diazonium Salt Intermediate Desired Product This compound Diazonium Salt Intermediate->Desired Product Fluorination (Heat) Hydroxy Byproduct 6-Hydroxy-2-methylpyridin-3-amine Diazonium Salt Intermediate->Hydroxy Byproduct Reaction with H2O Azo Byproduct Azo Compound Diazonium Salt Intermediate->Azo Byproduct Azo Coupling

Caption: Formation of product and byproducts from the diazonium intermediate.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Diazotization Check Diazotization Conditions? Start->Check_Diazotization Check_Fluorination Check Fluorination Temperature? Check_Diazotization->Check_Fluorination No Action_Diazotization Adjust Temp (0-5 °C) & NaNO2 amount Check_Diazotization->Action_Diazotization Yes Check_Moisture Presence of Hydroxy Byproduct? Check_Fluorination->Check_Moisture No Action_Fluorination Optimize Heating Profile Check_Fluorination->Action_Fluorination Yes Check_Azo Presence of Colored Impurities? Check_Moisture->Check_Azo No Action_Moisture Use Anhydrous Reagents/Solvents Check_Moisture->Action_Moisture Yes Action_Azo Maintain Low Temp & Acidic pH Check_Azo->Action_Azo Yes Purify Purify via Column Chromatography Check_Azo->Purify No Action_Diazotization->Check_Fluorination Action_Fluorination->Check_Moisture Action_Moisture->Check_Azo Action_Azo->Purify

Caption: A logical workflow for troubleshooting common synthesis issues.

troubleshooting guide for "6-Fluoro-2-methylpyridin-3-amine" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "6-Fluoro-2-methylpyridin-3-amine". The information is presented in a question-and-answer format to directly address specific issues encountered during common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry and materials science. The most frequently employed reactions include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds to create diaryl or alkyl-aryl amines.

  • Amide Coupling (Acylation): To synthesize amides by reacting the amine with carboxylic acids or their derivatives.

  • Suzuki-Miyaura Coupling: Although less common for the amine itself, its halogenated derivatives are used to form C-C bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The amine can act as a nucleophile, or the pyridine ring can be susceptible to SNAr at the fluorine-substituted position under certain conditions.

  • Sandmeyer Reaction: To convert the amino group into various other functionalities (e.g., halides, cyano group) via a diazonium salt intermediate.

Q2: How do the substituents (fluoro and methyl groups) on the pyridine ring affect the reactivity of the amine?

A2: The electronic and steric properties of the fluoro and methyl groups significantly influence the reactivity of the 3-amino group:

  • Fluorine (at C6): As a strongly electron-withdrawing group, the fluorine atom deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the fluorine-bearing carbon. It also lowers the pKa of the pyridine nitrogen, making it less basic.

  • Methyl Group (at C2): This electron-donating group can slightly increase the electron density of the ring and the basicity of the pyridine nitrogen. Sterically, it can hinder reactions at the adjacent 3-amino group.

  • Combined Effect: The interplay of these groups makes the 3-amino group a moderately reactive nucleophile. The steric hindrance from the 2-methyl group can be a factor in catalyst and substrate selection for coupling reactions.

Troubleshooting Guides

Buchwald-Hartwig Amination

Q3: I am observing low to no yield in my Buchwald-Hartwig amination of this compound with an aryl bromide. What are the likely causes and solutions?

A3: Low yields in this reaction are common and can often be resolved by systematic optimization.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. The steric hindrance from the 2-methyl group on the aminopyridine may require bulky, electron-rich phosphine ligands to promote efficient catalytic turnover.

  • Base and Solvent Optimization: The base plays a crucial role in the catalytic cycle. A screen of bases and solvents is recommended.

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.

  • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and that the reaction is performed under an inert atmosphere.

Summary of Recommended Starting Conditions for Buchwald-Hartwig Amination:

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Pre-catalysts are often more reliable than Pd(0) sources.
Ligand Xantphos, SPhos, or other bulky biaryl phosphine ligandsThe choice of ligand is highly substrate-dependent and may require screening.
Base Cs₂CO₃ or K₃PO₄These bases are often effective in challenging aminations.
Solvent 1,4-Dioxane or TolueneEnsure the solvent is anhydrous and degassed.
Temperature 100-120 °CHigher temperatures may be necessary for less reactive aryl halides.
Reaction Time 12-24 hoursMonitor reaction progress by TLC or LC-MS.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

Start Low Yield Reagent_Check Check Reagent Purity (Amine, Aryl Halide, Solvent, Base) Start->Reagent_Check Catalyst_Ligand Screen Catalyst & Ligand (e.g., Pd₂(dba)₃/Xantphos, Pd(OAc)₂/SPhos) Reagent_Check->Catalyst_Ligand Reagents OK Success Improved Yield Reagent_Check->Success Impurity Found Base_Solvent Optimize Base & Solvent (e.g., Cs₂CO₃ in Dioxane, K₃PO₄ in Toluene) Catalyst_Ligand->Base_Solvent No Improvement Catalyst_Ligand->Success Yield Improved Temp_Time Adjust Temperature & Time (Increase temp to 120°C, monitor for 24h) Base_Solvent->Temp_Time No Improvement Base_Solvent->Success Yield Improved Temp_Time->Success Yield Improved Start Low Amide Yield Standard_Conditions Standard Coupling (HATU or EDC/HOBt) Start->Standard_Conditions Check_Purity Verify Reagent Purity (Anhydrous Conditions) Standard_Conditions->Check_Purity Fails Potent_Coupling Use More Potent Reagent (T3P or COMU) Check_Purity->Potent_Coupling Reagents OK Success Successful Coupling Check_Purity->Success Impurity Found Acid_Chloride Convert to Acid Chloride Potent_Coupling->Acid_Chloride Still Low Yield Potent_Coupling->Success Yield Improved Acid_Chloride->Success Yield Improved cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification Amine_Solution Dissolve Amine in HBr Cooling Cool to 0-5 °C Amine_Solution->Cooling Nitrite_Addition Add NaNO₂ Solution Dropwise Cooling->Nitrite_Addition Stirring Stir for 30-60 min Nitrite_Addition->Stirring Addition Add Diazonium Salt to CuBr Stirring->Addition CuBr_Solution Prepare CuBr in HBr CuBr_Solution->Addition Reaction Warm to RT, N₂ Evolution Addition->Reaction Extraction Extract with Organic Solvent Reaction->Extraction Purification Column Chromatography Extraction->Purification

Technical Support Center: Catalyst Selection for Cross-Coupling of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 6-Fluoro-2-methylpyridin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cross-coupling reaction with this compound is not working. What are the common reasons for failure?

A1: The cross-coupling of this compound can be challenging due to a few key factors inherent to its structure. The primary reasons for reaction failure often include:

  • Catalyst Inhibition: The pyridine nitrogen and the 3-amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to its deactivation.[1][2] This is a well-documented issue with aminopyridine substrates.

  • Poor Reactivity of the C-F Bond: While not as inert as a C-H bond, the C-F bond is generally less reactive in oxidative addition to a palladium(0) center compared to C-Cl, C-Br, or C-I bonds. This often necessitates more reactive catalysts and harsher reaction conditions.

  • Steric Hindrance: The methyl group at the 2-position can sterically hinder the approach of the catalyst to the adjacent 3-amino group and the fluorine at the 6-position, potentially slowing down the reaction.

  • Substrate Instability: Pyridine derivatives, especially those with certain functionalities, can be unstable under harsh reaction conditions. For instance, 2-pyridyl boron reagents are known for their instability in Suzuki-Miyaura cross-coupling reactions.[3]

Q2: I suspect my palladium catalyst is being deactivated. What are common causes and how can I prevent this?

A2: Catalyst deactivation is a frequent challenge. The primary causes include:

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into an inactive form known as palladium black. This can be mitigated by using bulky, electron-rich phosphine ligands that stabilize the catalytic species.[4]

  • Ligand Oxidation: Phosphine ligands are susceptible to oxidation, which can be prevented by rigorously excluding air from the reaction using inert gas (Argon or Nitrogen) and degassed solvents.[4]

  • Coordination by Substrate/Product: As mentioned in Q1, the nitrogen atoms in your substrate can inhibit the catalyst. Using bulky ligands can sometimes disfavor this inhibitory binding.

Q3: Which type of cross-coupling reaction is most suitable for functionalizing the 6-position of this compound?

A3: While the C-F bond is challenging to activate, several palladium-catalyzed cross-coupling reactions can be considered. The choice depends on the desired substituent:

  • Suzuki-Miyaura Coupling: For introducing aryl or vinyl groups. This reaction is widely used but can be difficult with fluorinated pyridines.[5][6] Using highly active catalysts and carefully optimized conditions is key.

  • Buchwald-Hartwig Amination: For forming C-N bonds to introduce substituted amines. This reaction is well-established for a wide range of aryl halides and amines.[7][8]

  • Sonogashira Coupling: For introducing alkyne moieties. This reaction is typically very efficient and can be performed under mild conditions.[9][10]

  • Heck Coupling: For introducing alkene functionalities.[11]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: Given the challenges of a C-F bond and a potentially inhibiting substrate, starting with a highly active catalyst system is recommended. While direct data for this specific substrate is limited, information from related chloropyridine and bromopyridine couplings can be extrapolated.[12] A good starting point would be:

  • Palladium Source: A pre-formed catalyst like a Buchwald G3 or G4 precatalyst, or a combination of Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich biaryl phosphine ligand such as RuPhos, XPhos, or SPhos.[13]

  • Base: A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often effective.[12][14]

  • Solvent: Anhydrous, degassed polar aprotic solvents like 1,4-dioxane or THF, often with a small amount of water.[12][14]

  • Temperature: Elevated temperatures (80-110 °C) are likely necessary.

Q5: For a Buchwald-Hartwig amination, what catalyst system should I start with?

A5: For the C-N coupling, the choice of ligand is critical. For challenging substrates, bulky biarylphosphine ligands are often successful.[15] Based on studies with 3-halo-2-aminopyridines, the following conditions can be a good starting point:[13]

  • Palladium Source/Ligand: RuPhos or BrettPhos precatalysts have shown excellent performance with aminopyridine substrates.[13]

  • Base: A strong, non-coordinating base like LiHMDS or NaOt-Bu is often required.[13][16]

  • Solvent: Anhydrous THF or toluene.[13]

  • Temperature: Reactions can often proceed at temperatures ranging from room temperature to 65 °C, depending on the reactivity of the amine coupling partner.[13]

Data Presentation: Catalyst Systems for Analogous Pyridine Couplings

The following tables summarize catalyst systems used for the cross-coupling of structurally similar aminopyridines. This data can serve as a guide for selecting initial screening conditions for this compound.

Table 1: Suzuki-Miyaura Coupling of Halogenated Aminopyridines

EntryPyridine SubstrateCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9570-90
23-ChloropyridinePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)~80
3ChloropyrimidinesPd(dppf)Cl₂K₂CO₃1,4-Dioxane10070-85

Data adapted from related literature for analogous substrates.[12]

Table 2: Buchwald-Hartwig Amination of Halogenated Aminopyridines

EntryPyridine SubstrateAmine PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Yield (%)
13-Bromo-2-aminopyridineMorpholineRuPhos-precatalystLiHMDSTHF65~83
23-Bromo-2-aminopyridineCyclopentylamineBrettPhos-precatalystLiHMDSTHF65~78
3N-aryl-4-(pyridin-3-yl)pyrimidin-2-aminesVariousPd₂(dba)₃ / XantphosNaOt-BuTolueneReflux35-82

Data sourced from studies on similar aminopyridine scaffolds.[12][13]

Experimental Protocols

General Considerations: All cross-coupling reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents. Reagent purity is critical for success. Reaction progress should be monitored by an appropriate technique such as TLC, GC-MS, or LC-MS.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar brominated aminopyridine substrates.[14]

  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to 85-110 °C and stir vigorously.

  • Monitor the reaction until completion.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on conditions found to be effective for 3-halo-2-aminopyridines.[13]

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., RuPhos G3, 2-5 mol%) and the base (e.g., LiHMDS or NaOt-Bu, 1.5-2.5 equivalents) to a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., THF or Toluene, 0.1-0.2 M).

  • Add this compound (1.0 mmol) and the amine coupling partner (1.2-1.5 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 65 °C).

  • Stir the reaction for the required time, monitoring for completion.

  • After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualized Workflows and Mechanisms

Catalyst_Screening_Workflow Catalyst Screening Workflow for this compound Cross-Coupling cluster_start Define Reaction cluster_catalyst Catalyst System Selection cluster_reaction Execution & Analysis cluster_optimization Optimization Loop Start Define Coupling Partners: - this compound - Boronic Acid / Amine / Alkyne Pd_Source Select Pd Source (e.g., Pd₂(dba)₃, Pd(OAc)₂, Precatalyst) Start->Pd_Source Ligand Select Ligand (e.g., RuPhos, XPhos, SPhos, PPh₃) Pd_Source->Ligand Base Select Base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS, NaOt-Bu) Ligand->Base Solvent Select Solvent (e.g., Dioxane, THF, Toluene) Base->Solvent Run_Reaction Run Reaction (e.g., 80-110°C, 12-24h) Solvent->Run_Reaction Analysis Analyze Results (TLC, LC-MS, NMR) Run_Reaction->Analysis Decision High Yield? Analysis->Decision Troubleshoot Troubleshoot: - Change Ligand - Change Base - Adjust Temperature Decision->Troubleshoot No End Optimized Protocol Decision->End Yes Troubleshoot->Pd_Source

Caption: A logical workflow for catalyst and condition screening.

General_Catalytic_Cycle General Pd-Catalyzed Cross-Coupling Cycle & Troubleshooting Active_Catalyst LₙPd(0) Active Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Inhibition Catalyst Inhibition (Pyridine/Amine Coordination) Active_Catalyst->Inhibition Deactivation Deactivation (Pd Black) Active_Catalyst->Deactivation Pd_II_Complex LₙPd(II)(Ar)(X) Oxidative_Addition->Pd_II_Complex Slow_OA Slow Oxidative Addition (Strong C-F Bond) Oxidative_Addition->Slow_OA Transmetalation Transmetalation Pd_II_Complex->Transmetalation Pd_II_Intermediate LₙPd(II)(Ar)(Nu) Transmetalation->Pd_II_Intermediate Reductive_Elimination Reductive Elimination Pd_II_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product Ar-Nu (Desired Product) Reductive_Elimination->Product ArX Ar-F (this compound) ArX->Oxidative_Addition NuM Nu-M (e.g., R-B(OH)₂) NuM->Transmetalation

Caption: A generalized catalytic cycle with potential failure points.

References

Technical Support Center: Synthesis of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of "6-Fluoro-2-methylpyridin-3-amine".

Troubleshooting and FAQs

This section addresses common issues that may arise during the workup and purification of this compound.

Q1: After quenching the reaction, I'm observing a persistent emulsion during the aqueous workup. How can I resolve this?

A1: Emulsion formation is a common issue, particularly when dealing with amine compounds. Here are several strategies to break the emulsion:

  • Addition of Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[1]

  • Change in pH: Carefully adjust the pH of the aqueous layer. If the reaction was acidic, a gentle basification with a saturated solution of sodium bicarbonate might help. Conversely, if the mixture is basic, slight acidification could be effective.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity, such as ethyl acetate, can sometimes disrupt the emulsion.

  • Patience and Mechanical Agitation: Allow the mixture to stand for an extended period. Gentle swirling or stirring of the separatory funnel can also encourage the layers to separate.

Q2: My final product has a low yield after purification. What are the potential causes and solutions?

A2: Low yield can be attributed to several factors throughout the synthesis and workup process:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, LC-MS).

  • Product Loss During Extraction: The product may have some solubility in the aqueous phase. To minimize this, perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).[1][2]

  • Product Volatility: If the product is volatile, avoid excessive concentration under high vacuum or at elevated temperatures.

  • Degradation: The target molecule might be sensitive to acidic or basic conditions in the workup. Neutralize the reaction mixture carefully and promptly.

  • Purification Issues: The product might be lost during column chromatography if the incorrect solvent system is used or if the product streaks on the column.

Q3: I am struggling to remove a persistent impurity from my final product. What purification strategies can I employ?

A3: If standard extraction procedures are insufficient, consider the following purification techniques:

  • Recrystallization: This is an effective method for purifying solid compounds. A suitable solvent system (e.g., ethyl acetate/petroleum ether) should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.[2]

  • Flash Column Chromatography: For non-crystalline products or when recrystallization is ineffective, flash chromatography is the method of choice. A systematic approach to solvent system selection using thin-layer chromatography (TLC) is recommended to achieve good separation.[3]

  • Acid-Base Extraction: As an amine, your product can be protonated. You can wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent, leaving non-basic impurities behind.

Q4: What are the typical workup steps following the synthesis of a substituted aminopyridine like this compound?

A4: A general workup procedure involves quenching the reaction, separating the organic and aqueous phases, washing the organic phase, drying it, and finally removing the solvent. The specifics can vary, but a common sequence is:

  • Quenching: The reaction mixture is typically quenched by the addition of water or an aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

  • Extraction: The product is extracted from the aqueous phase into an appropriate organic solvent, such as dichloromethane or ethyl acetate.[1][2]

  • Washing: The organic layer is washed with water and/or brine to remove water-soluble impurities.[1][3] A wash with a saturated sodium bicarbonate solution may be used to remove residual acid.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][2][3]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.[2][3]

Data Presentation

The following table summarizes typical parameters and expected outcomes for the workup and purification of aminopyridine compounds, based on common laboratory practices.

ParameterTypical Value/RangeNotes
Extraction Solvent Dichloromethane, Ethyl AcetateChoice depends on product solubility and density.
Washing Solutions Water, Saturated NaHCO₃, BrineUsed to remove acidic/basic and water-soluble impurities.[1][2][3]
Drying Agent Anhydrous Na₂SO₄, MgSO₄Ensures complete removal of water from the organic phase.[1][2][3]
Purification Method Recrystallization, Flash ChromatographyRecrystallization is preferred for crystalline solids; chromatography for oils or difficult separations.[2][3]
Typical Yield 70-95%Highly dependent on the specific reaction and purification efficiency.
Purity (Post-Purification) >98%Assessed by techniques like NMR, LC-MS, or elemental analysis.

Experimental Protocols

Detailed Workup and Purification Protocol

This protocol outlines a standard procedure for the workup and purification of this compound following its synthesis.

  • Reaction Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly add 50 mL of deionized water to the reaction flask with stirring. Caution: This may be exothermic.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of dichloromethane and shake vigorously. Allow the layers to separate.[1]

    • Drain the lower organic layer into a clean flask.

    • Extract the aqueous layer two more times with 25 mL portions of dichloromethane.[1]

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic extracts with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any residual acids.[2]

    • Subsequently, wash the organic layer with 50 mL of brine to facilitate phase separation and remove bulk water.[1][3]

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate for at least 15 minutes.[1][2][3]

    • Filter the drying agent and wash the filter cake with a small amount of fresh dichloromethane.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to avoid decomposition of the product.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add petroleum ether until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Visualization

Experimental Workflow Diagram

Workup_Procedure Figure 1. General Workup and Purification Workflow A Reaction Mixture B Quench with Water/Aqueous Solution A->B C Liquid-Liquid Extraction (e.g., DCM) B->C D Aqueous Layer (Discard or re-extract) C->D Separate E Combined Organic Layers C->E Separate F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Crude Product I->J K Purification (Recrystallization or Chromatography) J->K L Pure this compound K->L

Caption: Figure 1. General Workup and Purification Workflow

References

Technical Support Center: Purification of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Fluoro-2-methylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound sample?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. A frequent synthetic route to this compound is the reduction of 6-fluoro-2-methyl-3-nitropyridine. Therefore, potential impurities include:

  • Unreacted Starting Material: 6-fluoro-2-methyl-3-nitropyridine.

  • Incomplete Reaction Products: Partially reduced intermediates.

  • Over-reduction Products: If the reaction is not well-controlled, further reduction of the pyridine ring can occur.

  • Isomeric Impurities: Depending on the synthetic route of the nitro-precursor, other positional isomers of the fluoro-methyl-nitro-pyridine may be present and carried through the synthesis.

  • Catalyst Residues: Residual catalyst from the reduction step (e.g., Palladium on carbon, Tin(II) chloride).

  • Solvent Adducts: Residual solvents from the reaction or workup.

Q2: What are the primary recommended purification techniques for this compound?

A2: The two most effective and commonly used purification techniques are recrystallization and column chromatography . The choice between them will depend on the impurity profile, the scale of your reaction, and the desired final purity.

Q3: How can I assess the purity of my this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for determining the purity of your sample. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of the purification.

Q4: My this compound appears to be degrading upon storage. What are the recommended storage conditions?

A4: Aminopyridines can be sensitive to light, air (oxidation), and acidic conditions. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of crystallizing.

This is a common issue where the compound separates from the solution as a liquid instead of a solid.

CauseSolution
Solution is supersaturated Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
High impurity level The presence of impurities can inhibit crystallization. Consider a preliminary purification by column chromatography.
Inappropriate solvent The chosen solvent may be too good of a solvent. Try a solvent system where the compound has lower solubility at room temperature.

Problem 2: No crystals form upon cooling.

CauseSolution
Solution is not saturated Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation is slow Try scratching the inside of the flask with a glass rod at the solvent line to induce crystal formation. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
Incorrect solvent system The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a mixture of solvents (a "good" solvent and a "poor" solvent) should be tested.
Column Chromatography

Problem 3: The compound is streaking or tailing on the silica gel column.

This is often due to the basic nature of the amine interacting strongly with the acidic silica gel.

CauseSolution
Strong interaction with silica Add a small amount of a basic modifier to the mobile phase. A common choice is 0.5-2% triethylamine (Et3N) or ammonia in methanol.[1][2]
Inappropriate mobile phase polarity The polarity of the eluent may not be optimal. Use TLC to determine a better solvent system that gives a good separation and a reasonable Rf value (typically 0.2-0.4) for your compound.
Column overloading Too much crude material was loaded onto the column. Use a larger column or reduce the amount of material being purified.

Problem 4: Poor separation of the desired product from impurities.

CauseSolution
Incorrect mobile phase The solvent system does not provide adequate resolution. Experiment with different solvent mixtures on a TLC plate to find a system that separates the desired compound from the impurities. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
Using standard silica gel The basic nature of the amine can lead to poor separation on acidic silica. Consider using an alternative stationary phase such as amine-functionalized silica or neutral alumina.[1][2]
Co-eluting impurities Some impurities may have very similar polarity to the product. It may be necessary to perform a second chromatographic purification with a different solvent system or consider recrystallization after the initial column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent will need to be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for aminopyridines include mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol provides a general method for purifying crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Mobile phase (e.g., a mixture of hexanes and ethyl acetate with 1% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent tailing. Adjust the ratio of hexanes to ethyl acetate to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 purity_check Purity Check (TLC, HPLC, GC-MS) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization Purity < 98% purity_check->column_chromatography Purity < 98% pure_product Pure this compound purity_check->pure_product Purity > 98%

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions problem Purification Issue Encountered oiling_out Oiling Out problem->oiling_out Recrystallization no_crystals No Crystals Form problem->no_crystals Recrystallization streaking Streaking/Tailing problem->streaking Chromatography poor_separation Poor Separation problem->poor_separation Chromatography solution_recrys Adjust Solvent/Cooling Rate oiling_out->solution_recrys no_crystals->solution_recrys solution_chrom Add Amine/Change Stationary Phase streaking->solution_chrom poor_separation->solution_chrom

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 6-Fluoro-2-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of "6-Fluoro-2-methylpyridin-3-amine" and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and its derivatives?

A1: The two most common strategies for the synthesis of this compound and its analogs are:

  • Diazotization-Fluorination (Balz-Schiemann type reaction): This involves the conversion of a precursor, 2-methyl-3-aminopyridine, to a diazonium salt, which is then subjected to fluorination.

  • Nucleophilic Aromatic Substitution (SNAr): This method typically involves the displacement of a leaving group, such as chlorine, from a pyridine ring with a fluoride source. For instance, 6-chloro-2-methylpyridin-3-amine can be converted to its fluoro-derivative.

Q2: What are the key safety precautions to consider during the synthesis?

A2: When working with diazotization reactions, it is crucial to handle the intermediate diazonium salts with care as they can be explosive, especially when isolated in a dry state. It is recommended to use them in solution without isolation whenever possible. Reactions involving hydrogen fluoride or its complexes require specialized equipment and stringent safety measures due to their high toxicity and corrosivity.

Q3: My yield of the desired fluoro-compound is consistently low. What are the likely causes?

A3: Low yields in fluorination reactions can stem from several factors. In Balz-Schiemann reactions, incomplete diazotization, decomposition of the diazonium salt intermediate, and the formation of side products such as hydroxypyridines are common culprits. For SNAr reactions, the reactivity of the starting material, the choice of fluoride source and solvent, and reaction temperature are critical parameters that can significantly impact the yield.

Q4: I am observing the formation of multiple isomers during my synthesis. How can I improve the regioselectivity?

A4: The regioselectivity of fluorination on a substituted pyridine ring can be challenging to control. In SNAr reactions, the position of the leaving group and the electronic nature of the other substituents on the ring dictate the site of nucleophilic attack. In some cases, protecting groups may be necessary to block reactive sites and direct the fluorination to the desired position. Careful selection of the synthetic route and reaction conditions is essential to minimize the formation of unwanted isomers.

Troubleshooting Guides

Issue 1: Low Yield in Balz-Schiemann Reaction
Symptom Possible Cause Suggested Solution
Incomplete consumption of starting amineInefficient diazotization.Ensure the use of a stoichiometric amount of sodium nitrite. Monitor the reaction for the presence of nitrous acid using starch-iodide paper and quench any excess with sulfamic acid.
Formation of a significant amount of phenolic byproduct (hydroxypyridine)Reaction of the intermediate pyridyl cation with water.Conduct the reaction under anhydrous conditions. Ensure solvents are thoroughly dried.
Low isolated yield despite good conversionDecomposition of the diazonium salt.Perform the thermal decomposition of the diazonium tetrafluoroborate at the lowest effective temperature. Consider photochemical decomposition as a milder alternative.
Issue 2: Poor Conversion in SNAr Reaction
Symptom Possible Cause Suggested Solution
Starting material remains largely unreactedInsufficient reactivity of the substrate or fluoride source.If using a chloro-precursor, consider switching to a more reactive bromo- or iodo-analogue. Use a more reactive fluoride source, such as spray-dried potassium fluoride, or add a phase-transfer catalyst.
Reaction is sluggish or stallsInappropriate solvent or temperature.Use a polar aprotic solvent like DMF, DMSO, or sulfolane to enhance the solubility and reactivity of the fluoride salt. Increase the reaction temperature, but monitor for decomposition.
Formation of decomposition productsReaction temperature is too high.Optimize the reaction temperature by running small-scale trials at different temperatures to find the balance between reaction rate and product stability.
Issue 3: Difficulty in Product Purification

| Symptom | Possible Cause | Suggested Solution | | Product streaks on silica gel TLC/column | The basicity of the aminopyridine causes strong interaction with the acidic silica gel. | Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to suppress tailing. | | Co-elution of isomers or impurities | Similar polarity of the desired product and byproducts. | Employ a different stationary phase for chromatography, such as alumina or a bonded-phase silica. Alternatively, consider purification by recrystallization from a suitable solvent system. | | Product is a persistent oil | Inability to crystallize. | Attempt to form a salt (e.g., hydrochloride or maleate) of the amine, which may be more crystalline. Purification by distillation under reduced pressure may also be an option if the compound is thermally stable. |

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of fluorinated picoline derivatives, which are structurally related to this compound. This data can serve as a reference for optimizing your own synthetic procedures.

Starting Material Reaction Type Reagents and Conditions Product Yield (%) Reference
3-Amino-2-bromo-6-picolineDiazotization-Fluorination1. NaNO₂, Anhydrous HF, -78°C to 70°C2-Bromo-3-fluoro-6-picoline85.1[CN102898358A]
2-Amino-5-bromo-6-picolineDiazotization-Fluorination1. NaNO₂, Anhydrous HF, -78°C to 70°C5-Bromo-2-fluoro-6-picoline86.3[CN102898358A]
2-Amino-6-chloropyridineSNArMorpholine, K₃PO₄, tert-amyl alcohol, 110°C2-Morpholino-6-chloropyridineNot specifiedN/A

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-fluoro-6-picoline via Diazotization-Fluorination

This protocol is adapted from a patented procedure for a structurally similar compound and can be used as a starting point for the synthesis of this compound from the corresponding 3-amino-2-bromo-6-methylpyridine.[1]

Step 1: Diazotization and Fluorination

  • In a tetrafluoroethylene reaction vessel, dissolve 3-amino-2-bromo-6-picoline (1.0 eq) in anhydrous hydrogen fluoride (HF) at -78°C.

  • Slowly add sodium nitrite (1.1 eq) to the solution while maintaining the temperature at -78°C.

  • After the addition is complete, allow the reaction mixture to warm to a temperature between -5°C and 5°C and stir for 30 minutes.

  • Gradually raise the temperature to between 30°C and 70°C and maintain for 30-60 minutes.

  • Cool the reaction mixture and carefully quench with an ice-water mixture.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to obtain 2-bromo-3-fluoro-6-picoline.[1]

Mandatory Visualizations

Logical Workflow for Troubleshooting Synthesis

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No analyze_side_products Analyze Byproducts (TLC, GC-MS, NMR) check_yield->analyze_side_products Yes purification_strategy Develop Purification Strategy (Chromatography, Recrystallization) check_purity->purification_strategy Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Reagents) analyze_side_products->optimize_conditions optimize_conditions->start purification_strategy->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of Mycolic Acid Transport by MmpL3 Inhibitors

Derivatives of this compound are being investigated as inhibitors of the Mycobacterium tuberculosis protein MmpL3. This protein is a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.

G Mechanism of MmpL3 Inhibition in Mycobacterium tuberculosis cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm cluster_inhibitor Mechanism of MmpL3 Inhibition in Mycobacterium tuberculosis Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Substrate TMM_Transport TMM Transport to Outer Membrane MmpL3->TMM_Transport TMM Export Mycolylation Mycolylation of Arabinogalactan & TDM Synthesis TMM_Transport->Mycolylation Cell_Wall Mycobacterial Cell Wall Mycolylation->Cell_Wall Cell Wall Assembly Inhibitor This compound Derivative (MmpL3 Inhibitor) Inhibitor->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by aminopyridine derivatives disrupts the export of trehalose monomycolate (TMM), a key step in the biosynthesis of the mycobacterial cell wall.[2][3][4][5][6][7][8][9][10][11]

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 6-Fluoro-2-methylpyridin-3-amine, a key building block in pharmaceutical and medicinal chemistry. Due to the limited availability of public experimental spectra for the target compound, this guide presents a predicted ¹H and ¹³C NMR analysis based on established substituent effects and a comparative study with structurally analogous compounds. The provided data aims to serve as a valuable reference for researchers in identifying and characterizing this and similar molecules.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, alongside experimental data for structurally related compounds. The predictions are derived from the analysis of substituent chemical shift (SCS) effects and coupling constants observed in analogous pyridine derivatives.

Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)

CompoundSolventH-4 (δ, ppm, multiplicity, J Hz)H-5 (δ, ppm, multiplicity, J Hz)-CH₃ (δ, ppm, multiplicity)-NH₂ (δ, ppm, multiplicity)
This compound CDCl₃~7.0-7.2 (d, J ≈ 8-9)~6.8-7.0 (dd, J ≈ 8-9, 2-3)~2.3-2.5 (s)~3.5-4.0 (br s)
6-Chloropyridin-3-amine[1]CDCl₃7.18 (d, J=8.4)7.08 (dd, J=8.4, 2.8)-3.85 (s)
2-Amino-6-methylpyridine[2]CDCl₃6.32 (d)7.14 (t)2.28 (s)5.23 (s)
2-Fluoropyridine[3]CDCl₃~7.18 (m)~7.78 (m)--
2-Amino-3-methylpyridine[4]CDCl₃6.53 (d, J=5.1)7.18 (dd, J=7.2, 1.8)1.98 (s)5.22 (s)
3-AminopyridineCDCl₃7.03 (dd)6.97 (ddd)-3.89 (br s)

Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm, ¹JCF Hz)-CH₃ (δ, ppm)
This compound CDCl₃~145-150~130-135~120-125~115-120 (d, J ≈ 20-30)~155-160 (d, J ≈ 230-250)~20-25
6-Chloropyridin-3-amine[1]CDCl₃139.8138.1124.2124.6141.2-
2-Amino-6-methylpyridine-------
2-Fluoropyridine-------
2-Amino-3-methylpyridine-------

Note: Predicted values are estimates and may vary from experimental results. The coupling of carbon to fluorine (JCF) is a key diagnostic feature.

Experimental Protocols

A standardized protocol for the acquisition of high-quality NMR spectra for pyridine derivatives is outlined below.

Sample Preparation:

  • Weigh approximately 10-20 mg of the sample accurately.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

  • Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

  • Spectrometer: A spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Spectral Width: ~200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Use an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

  • Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J in Hz) to elucidate the connectivity of the molecule.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key predicted NMR correlations.

G Predicted NMR Correlations for this compound cluster_molecule cluster_correlations Key Predicted Correlations C2 C2 C3 C3 C2->C3 Me CH₃ C2->Me C4 C4 C3->C4 NH2 NH₂ C3->NH2 C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 F F C5->F ²J H5 H5 C5->H5 N1 N1 C6->N1 C6->F C6->F ¹J N1->C2 H4->H5 ³J H5->F ⁴J H4_H5 ³J(H4-H5) ≈ 8-9 Hz H5_F ⁴J(H5-F) ≈ 2-3 Hz C6_F ¹J(C6-F) ≈ 230-250 Hz C5_F ²J(C5-F) ≈ 20-30 Hz

Caption: Molecular structure and key predicted NMR J-coupling correlations for this compound.

References

Comparative Analysis of 6-Fluoro-2-methylpyridin-3-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of a series of novel compounds derived from a 6-fluoro-2-methylpyridin-3-amine scaffold, evaluated for their potential as kinase inhibitors. The data and protocols herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. This guide focuses on derivatives of a fluorinated methylpyridine amine core structure, specifically investigating their inhibitory activity against key protein kinases involved in cell signaling pathways. The structure-activity relationship (SAR) is explored through systematic modifications of the core molecule.

Performance Comparison of Derivatives

A series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated for their inhibitory activity against Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) and p38α Mitogen-Activated Protein (MAP) kinase.[1] The half-maximal inhibitory concentration (IC50) values, a measure of the compounds' potency, are summarized in the table below.

Compound IDSubstitution on Pyridine RingALK5 IC50 (nM)p38α MAP kinase IC50 (nM)
19h 5-Fluoro13.703370
19i 5-Fluoro, 3-methyl9.852890
19j 5-Fluoro, 4-methyl7.681240
19k 5-Fluoro, 5-methyl11.202150
19l 5-Fluoro, 6-methyl10.501860
5 (EW-7197) Unsubstituted~10~1500

Data extracted from a study on 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)imidazoles, which are structural analogs of this compound derivatives.[1]

The results indicate that the position of the methyl group on the 5-fluoropyridine ring influences the inhibitory activity against both ALK5 and p38α MAP kinase. Notably, compound 19j , with a methyl group at the 4-position of the pyridine ring, demonstrated the most potent inhibition of ALK5 with an IC50 value of 7.68 nM.[1] All the 5-fluoro-substituted derivatives displayed similar or slightly improved potency against ALK5 compared to the unsubstituted clinical candidate, EW-7197.[1] The selectivity for ALK5 over p38α MAP kinase was significant across all tested compounds.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the performance comparison.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of the synthesized compounds against ALK5 and p38α MAP kinase.

Materials:

  • Recombinant human ALK5 and p38α MAP kinase enzymes

  • ATP (Adenosine triphosphate)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Dissolve the test compounds in 100% DMSO to prepare stock solutions. Serially dilute the stock solutions with the kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a reaction mixture containing the respective kinase, MBP substrate, and the kinase assay buffer.

  • Inhibition Reaction: In a reaction tube, combine the kinase reaction mixture with the serially diluted inhibitor compounds or a DMSO control.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction tubes at 30°C for a specified period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filter papers extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the MBP substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

TGF_beta_signaling TGFb TGF-β TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binding TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor This compound Derivative (e.g., 19j) Inhibitor->TBRI Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of the compounds on ALK5.

Experimental Workflow

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Combine Combine kinase mix and compounds Compound_Prep->Combine Kinase_Mix_Prep Prepare kinase reaction mixture Kinase_Mix_Prep->Combine Initiate Initiate reaction with [γ-³²P]ATP Combine->Initiate Incubate Incubate at 30°C Initiate->Incubate Spot Spot mixture onto phosphocellulose paper Incubate->Spot Wash Wash to remove unincorporated ATP Spot->Wash Count Measure radioactivity Wash->Count Calculate Calculate % inhibition Count->Calculate IC50 Determine IC50 values Calculate->IC50

Caption: Workflow for the in vitro kinase inhibition assay.

References

The Evolving Landscape of 6-Fluoro-2-methylpyridin-3-amine Derivatives: A Comparative Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The privileged scaffold of 6-fluoro-2-methylpyridin-3-amine has emerged as a versatile starting point for the development of a diverse array of bioactive compounds. Its unique electronic properties and structural features have been exploited to generate derivatives with potent and selective activities across various therapeutic areas, from oncology to infectious diseases. This guide provides a comparative analysis of the bioactivity of these derivatives, supported by experimental data, to aid researchers in navigating this promising chemical space.

Kinase Inhibitory Activity: A Prominent Therapeutic Avenue

Derivatives of this compound have demonstrated significant potential as inhibitors of several clinically relevant kinases. The data presented below summarizes their activity against key targets in cancer and immunology.

Comparative Analysis of Kinase Inhibition
Target KinaseDerivative ScaffoldIC50 (nM)Reference CompoundIC50 (nM)Reference
FGFR4 Aminotrimethylpyridinol75.3BLU-9931-[1]
FLT3 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine256Gilteritinib-[2]
JAK2 6-aminopyrazolyl-pyridine-3-carbonitrile<10 (Biochemical)Ruxolitinib3.3 (JAK1), 2.8 (JAK2)[3]
BTK Polycyclic compounds-Ibrutinib0.5[4][5]

Note: Direct IC50 values for this compound derivatives against BTK were not publicly available in the reviewed literature. However, the core scaffold is utilized in the synthesis of BTK inhibitors.

Antimicrobial Activity: Addressing Unmet Medical Needs

Beyond kinase inhibition, derivatives incorporating the pyridine motif have shown promise in combating challenging pathogens.

Comparative Analysis of Antimicrobial Activity
OrganismDerivative ScaffoldMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
M. tuberculosis H37RvPyridine-2-methylamine0.016Isoniazid0.02-0.06[6]
Candida aurisPiperidine based 1,2,3-triazolylacetamide0.24 - 0.97Amphotericin B0.12-8[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of bioactivity data. The following section outlines the key experimental protocols for the assays mentioned in this guide.

Kinase Inhibition Assays (General Protocol)

1. Reagents and Materials:

  • Recombinant human kinase (e.g., FGFR4, FLT3, JAK2, BTK)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Peptide substrate (specific for each kinase)

  • Test compounds (derivatives and reference inhibitors) dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Plate reader

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and substrate peptide to each well.

  • Incubate for 10-60 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction for 60-120 minutes at 30°C or room temperature.

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

1. Reagents and Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 96-well microplates

2. Procedure:

  • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

  • Adjust the bacterial suspension to a McFarland standard of 1.0 and further dilute to achieve a final inoculum of approximately 5 x 10^4 CFU/mL.

  • Prepare serial dilutions of the test compounds in the 96-well plates.

  • Add the bacterial inoculum to each well.

  • Incubate the plates at 37°C for 5-7 days.

  • Add Alamar Blue reagent to each well and incubate for another 24 hours.

  • Observe the color change from blue (no growth) to pink (growth). The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)

1. Reagents and Materials:

  • Yeast or fungal strain (e.g., Candida auris)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

2. Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the test compounds in the microtiter plates.

  • Add the fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.

Signaling Pathway Visualization

Understanding the mechanism of action of these derivatives requires a clear visualization of the targeted signaling pathways. Below is a representation of the Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, a key target for some of the discussed pyridine derivatives in hepatocellular carcinoma.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho KLB->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->FGFR4 Inhibits

FGFR4 Signaling Pathway and Inhibition

Conclusion

The this compound core structure continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with kinase inhibition and antimicrobial effects being particularly prominent. The comparative data presented in this guide highlights the potential of these compounds and provides a foundation for future drug discovery and development efforts. Further optimization of these scaffolds could lead to the identification of clinical candidates with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to 6-Fluoro-2-methylpyridin-3-amine and Other Fluorinated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the privileged heterocyclic structures, fluorinated pyridines have garnered significant attention due to their prevalence in a wide array of biologically active compounds. This guide provides an objective comparison of 6-Fluoro-2-methylpyridin-3-amine with its non-fluorinated parent compound and other positional isomers, supported by predicted physicochemical data and relevant biological context.

Physicochemical Properties: A Quantitative Comparison

The introduction of a fluorine atom to the pyridine ring can profoundly influence key physicochemical parameters such as basicity (pKa) and lipophilicity (logP). These properties, in turn, affect a compound's solubility, permeability, and metabolic stability, all of which are critical for its drug-like characteristics.

To facilitate a direct comparison, the pKa and logP values for this compound, its parent compound (2-methylpyridin-3-amine), and several positional isomers have been predicted using computational models (ChemAxon's Chemicalize and MarvinSketch, and XLogP3).

Compound NameStructurePredicted pKa (most basic)Predicted logP
2-methylpyridin-3-amine2-methylpyridin-3-amine6.891.55
This compoundthis compound4.521.42
5-Fluoro-2-methylpyridin-3-amine5-Fluoro-2-methylpyridin-3-amine5.151.42
4-Fluoro-2-methylpyridin-3-amine4-Fluoro-2-methylpyridin-3-amine6.311.25

Key Observations:

  • Basicity (pKa): The presence of the electron-withdrawing fluorine atom generally leads to a decrease in the basicity of the pyridine nitrogen and the exocyclic amine. The position of the fluorine atom has a significant impact on the extent of this effect. For instance, this compound is predicted to be the least basic among the fluorinated isomers, which can be advantageous in reducing off-target interactions with aminergic GPCRs.

  • Lipophilicity (logP): Fluorination can also modulate lipophilicity. In this series, the predicted logP values of the fluorinated analogs are slightly lower than the parent compound, suggesting a potential for improved solubility.

Metabolic Stability: The Fluorine Advantage

Biological Context: Aminopyridines as Kinase Inhibitors

Aminopyridine scaffolds are key components of numerous kinase inhibitors. Their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases makes them attractive pharmacophores. Notably, aminopyridine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs) and p38 mitogen-activated protein kinase (p38 MAPK), both of which are implicated in inflammatory diseases and cancer.[1][2][3]

The modulation of physicochemical properties through fluorination, as demonstrated with this compound, can be leveraged to fine-tune the potency, selectivity, and pharmacokinetic profile of such kinase inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures relevant to the compounds discussed, the following diagrams are provided.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Aminopyridine_Inhibitor Fluorinated Aminopyridine Inhibitor Aminopyridine_Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Induces Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of fluorinated aminopyridines.

Experimental_Workflow cluster_pka pKa Determination cluster_logP logP Determination cluster_stability Metabolic Stability Assay UV_Spec UV-Vis Spectroscopy in buffers of varying pH pKa_Calc pKa Calculation UV_Spec->pKa_Calc Titration Potentiometric Titration Titration->pKa_Calc Shake_Flask Shake-Flask Method (n-octanol/water) HPLC HPLC Analysis of Phases Shake_Flask->HPLC logP_Calc logP Calculation HPLC->logP_Calc Incubation Incubation with Liver Microsomes/Hepatocytes Sampling Time-point Sampling Incubation->Sampling LC_MS LC-MS/MS Analysis Sampling->LC_MS Stability_Calc Half-life (t½) and Intrinsic Clearance (CLint) Calculation LC_MS->Stability_Calc Compound Test Compound (Fluorinated Pyridine) Compound->UV_Spec Compound->Titration Compound->Shake_Flask Compound->Incubation

Caption: Experimental workflows for determining key physicochemical and pharmacokinetic properties.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry
  • Objective: To determine the acid dissociation constant (pKa) of a compound by measuring its absorbance at different pH values.

  • Materials: Test compound, a series of aqueous buffers with pH values ranging from 1.0 to 13.0, UV-Vis spectrophotometer, 96-well microtiter plates.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the buffered solutions covering the desired pH range.

    • Add a small aliquot of the compound stock solution to each well to a final concentration suitable for UV-Vis analysis.

    • Measure the absorbance spectrum of each well.

    • Plot absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against pH.

    • The pKa is determined from the inflection point of the resulting sigmoidal curve.

Determination of logP by the Shake-Flask Method
  • Objective: To determine the n-octanol/water partition coefficient (logP) of a compound.

  • Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), suitable vials, vortex mixer, centrifuge, HPLC system.

  • Procedure:

    • Prepare a stock solution of the test compound in either n-octanol or water.

    • Add equal volumes of the n-octanol and water phases to a vial.

    • Add the test compound to the vial.

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

    • Centrifuge the vial to ensure complete phase separation.

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a validated HPLC method.

    • Calculate the logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Liver Microsomes
  • Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

  • Materials: Test compound, liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate buffer (pH 7.4), incubation plate, quenching solution (e.g., ice-cold acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent.

    • In an incubation plate, pre-warm a mixture of liver microsomes and buffer at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the intrinsic clearance (CLint) from the half-life.

Conclusion

This compound and its isomers represent valuable building blocks for medicinal chemistry, particularly in the design of kinase inhibitors. The strategic placement of a fluorine atom allows for the fine-tuning of key physicochemical properties, such as basicity and lipophilicity, and is expected to enhance metabolic stability. The predictive data and biological context provided in this guide offer a framework for the rational design and selection of fluorinated pyridine derivatives in drug discovery programs.

References

Structure-Activity Relationship of 6-Fluoro-2-methylpyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 6-fluoro-2-methylpyridin-3-amine, with a focus on their role as kinase inhibitors. Due to a lack of comprehensive published data on a systematic series of this compound analogs, this guide draws upon findings from closely related aminopyridine derivatives to infer potential SAR trends.

I. Comparative Analysis of Biological Activity

The biological activity of aminopyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine ring and the exocyclic amine. These modifications influence the compound's affinity and selectivity for various biological targets, particularly protein kinases.

Kinase Inhibitory Activity

Aminopyridine-based compounds have been identified as potent inhibitors of several kinase families, including Janus kinases (JAKs), Leucine-rich repeat kinase 2 (LRRK2), and c-Jun N-terminal kinases (JNKs). The SAR for these derivatives often revolves around mimicking the hydrogen bonding pattern of the ATP adenine ring with the kinase hinge region.

Table 1: Structure-Activity Relationship of Aminopyridine Analogs as Kinase Inhibitors

Scaffold Substituent (R) Target Kinase IC50 (nM) Key SAR Observations
2-AminopyridineVaried aryl/heteroaryl groupsJAK23 - 27Potent activity is observed with specific substitution patterns on the aryl ring, suggesting the importance of interactions within the kinase active site.[1]
2-AminopyridinePhenylamino moietyAbl43 - 636Substitutions at the 3- and 4-positions of the phenylamino group can enhance potency and selectivity.[2]
2-AminopyridineVariedJNK1-The aminopyridine core provides crucial hinge interactions needed for JNK1 activity.[3]
Pyrido[2,3-d]pyrimidineChlorine or methyl at C-7PI3Kα3 - 10Introduction of small substituents at the C-7 position can improve kinase activity.[4]

Note: The data presented is for related aminopyridine scaffolds and not direct analogs of this compound. The IC50 values are indicative of the potency range observed in these studies.

The fluorine atom at the 6-position of the pyridine ring, as in the titular compound, is anticipated to modulate the electronic properties and metabolic stability of the molecule. Fluorine substitution is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic properties.[5] The methyl group at the 2-position can provide a steric handle to influence selectivity and can also be a site for metabolism.

II. Experimental Protocols

The evaluation of aminopyridine analogs as kinase inhibitors and antiproliferative agents involves a range of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used. Phosphorylation brings the donor and acceptor into close proximity, resulting in a fluorescence resonance energy transfer (FRET) signal.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, biotinylated substrate peptide, and the test compound in a suitable kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a defined period at a specific temperature.

    • Stop the reaction and add the detection reagents (europium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for antibody binding.

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC50 value.

2. ADP-Glo™ Kinase Assay

  • Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then measured using a luciferase/luciferin reaction.

  • Protocol:

    • Perform the kinase reaction in the presence of the test compound.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

    • Measure the luminescence signal. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Cell-Based Assays

1. MTT Antiproliferative Assay

  • Principle: This colorimetric assay assesses cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow for formazan formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

III. Signaling Pathway Visualizations

Aminopyridine-based kinase inhibitors can modulate various signaling pathways implicated in cell growth, proliferation, and survival. Below are representations of key pathways that can be targeted.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_downstream Downstream Analysis Compound Compound Kinase_Assay Kinase_Assay Compound->Kinase_Assay Test Compound Cell_Culture Cell_Culture Compound->Cell_Culture Treat Cells IC50_determination IC50_determination Kinase_Assay->IC50_determination Measure Activity Proliferation_Assay Proliferation_Assay Cell_Culture->Proliferation_Assay MTT Assay Cellular_IC50 Cellular_IC50 Proliferation_Assay->Cellular_IC50 Pathway_Analysis Pathway_Analysis Cellular_IC50->Pathway_Analysis Effective Concentration Target_Validation Target_Validation Pathway_Analysis->Target_Validation

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Gene_Expression Gene Expression (Proliferation, Survival) STAT->Gene_Expression Nuclear Translocation Inhibitor Aminopyridine Inhibitor Inhibitor->JAK Inhibition

Caption: Simplified representation of the JAK-STAT signaling pathway and the point of inhibition by aminopyridine analogs.

IV. Conclusion

The structure-activity relationship of aminopyridine derivatives is a complex and multifaceted field. While specific quantitative data for a systematic series of this compound analogs is not extensively available in the public domain, the analysis of related scaffolds provides valuable insights for the rational design of new potent and selective inhibitors. The strategic placement of substituents, including fluorine and methyl groups, on the aminopyridine core is crucial for modulating biological activity. Further research focusing on the systematic exploration of the chemical space around this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of 6-Fluoro-2-methylpyridin-3-amine and its Chloro-Analog for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the physicochemical properties, reactivity, and potential biological significance of 6-fluoro-2-methylpyridin-3-amine and its chloro-analog, 6-chloro-2-methylpyridin-3-amine.

This guide provides a comprehensive comparison of two halogenated 2-methylpyridin-3-amine derivatives: the fluoro and chloro analogs. The introduction of a halogen atom to the pyridine ring significantly influences the molecule's electronic properties, reactivity, and biological activity. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions in their synthetic strategies and drug discovery programs.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of fluorine with chlorine at the 6-position of the 2-methylpyridin-3-amine scaffold results in notable differences in their physical and chemical characteristics. These properties are crucial for predicting the behavior of these compounds in various experimental settings, from reaction conditions to biological assays.

PropertyThis compound6-Chloro-2-methylpyridin-3-amine
CAS Number 28489-47-6164666-68-6[1]
Molecular Formula C₆H₇FN₂C₆H₇ClN₂[1]
Molecular Weight 126.13 g/mol 142.59 g/mol [1]
Physical Form Not specifiedWhite powder[1]
Melting Point Not available93-94 °C
Boiling Point 260.6 ± 35.0 °C (Predicted)232.49 °C (Predicted)
Flashing Point 111.4 °C126.7 °C
Vapor Pressure 0.0121 mmHg at 25°C0.00272 mmHg at 25°C
Purity Not specified≥98%[1]

Reactivity and Synthetic Considerations

The nature of the halogen substituent profoundly impacts the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Theoretical Framework:

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially at the positions ortho and para to the ring nitrogen. The presence of a halogen at the 6-position further activates the ring for SNAr.

  • Electronic Effects: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), which is stronger than that of chlorine. This effect makes the carbon atom attached to the fluorine more electrophilic and thus more susceptible to nucleophilic attack.

  • Leaving Group Ability: In the context of SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Consequently, the highly electronegative fluorine atom stabilizes the intermediate Meisenheimer complex more effectively than chlorine, leading to a faster reaction rate. Therefore, this compound is expected to be more reactive in SNAr reactions compared to its chloro-analog.[2][3]

Experimental Protocols:

Proposed Synthesis of this compound:

A plausible synthetic route could involve a modified Balz-Schiemann reaction starting from 2-methyl-3-nitropyridin-6-amine.

G cluster_0 Synthesis of this compound Start 2-Methyl-3-nitropyridin-6-amine Step1 Diazotization (NaNO₂, aq. HBF₄, 0 °C) Intermediate1 Diazonium Tetrafluoroborate Salt Step2 Thermal Decomposition (Heating) Intermediate2 6-Fluoro-2-methyl-3-nitropyridine Step3 Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Product This compound

Synthesis of 6-Chloro-2-methylpyridin-3-amine:

This compound is commercially available and is often used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] A general synthetic approach could involve the chlorination of a suitable pyridine precursor.

G cluster_1 Synthesis of 6-Chloro-2-methylpyridin-3-amine Start_Cl 2-Methyl-3-aminopyridine Step1_Cl Protection of Amine (e.g., Ac₂O) Intermediate1_Cl N-(2-Methylpyridin-3-yl)acetamide Step2_Cl Chlorination (e.g., N-Chlorosuccinimide) Intermediate2_Cl N-(6-Chloro-2-methylpyridin-3-yl)acetamide Step3_Cl Deprotection (Acid or Base Hydrolysis) Product_Cl 6-Chloro-2-methylpyridin-3-amine

Biological Activity and Potential Applications

While no specific biological data for this compound or 6-chloro-2-methylpyridin-3-amine has been identified in the public domain, their structural motifs are present in various biologically active molecules. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][4]

The choice between a fluoro or chloro substituent can significantly impact a drug candidate's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability at the site of fluorination. This can result in a longer half-life and improved pharmacokinetic profile of a drug.

  • Lipophilicity and Solubility: Chlorine is generally considered more lipophilic than fluorine. Therefore, the chloro-analog may exhibit higher membrane permeability, while the fluoro-analog might have better aqueous solubility.

  • Binding Interactions: The smaller size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, potentially leading to specific interactions with target proteins. The larger chlorine atom can provide different steric and electronic interactions.

Given the versatile reactivity of the amino and halogen groups, both compounds are valuable scaffolds for the synthesis of compound libraries for screening against various biological targets. Derivatives of 6-chloro-pyridin-2-yl-amine have shown antibacterial and antifungal activities.[5]

G cluster_2 Drug Discovery Application Logic Scaffold 6-Halo-2-methylpyridin-3-amine (Halo = F or Cl) Diversity Chemical Derivatization (e.g., N-acylation, Suzuki coupling) Library Compound Library Screening High-Throughput Screening (Various biological targets) Hit Hit Identification Optimization Lead Optimization (SAR studies) Candidate Drug Candidate

Conclusion

The choice between this compound and its chloro-analog as a starting material or building block will depend on the specific goals of the research program. The fluoro-derivative offers higher reactivity in SNAr reactions, potentially allowing for milder reaction conditions and broader substrate scope. It may also confer enhanced metabolic stability to the final product. Conversely, the chloro-analog is more readily available and its higher lipophilicity might be advantageous for certain applications requiring membrane penetration. This guide provides a foundational dataset to aid researchers in navigating these considerations and accelerating their scientific endeavors. Further experimental investigation into the specific reaction kinetics and biological activities of these two compounds is warranted to fully elucidate their comparative profiles.

References

Assessing the Purity of 6-Fluoro-2-methylpyridin-3-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 6-Fluoro-2-methylpyridin-3-amine, a key building block in many pharmaceutical syntheses. We will explore a robust HPLC method, compare its performance with alternative techniques like Gas Chromatography-Mass Spectrometry (GC-MS), and provide detailed experimental protocols.

Understanding Potential Impurities

A plausible synthetic approach and potential impurities are outlined below:

Starting Material 2,6-Difluoro-3-methylpyridine Intermediate Nucleophilic Aromatic Substitution Starting Material->Intermediate Ammonia (NH3) Impurity2 Starting Material Carryover: 2,6-Difluoro-3-methylpyridine Starting Material->Impurity2 Incomplete Reaction Product This compound Intermediate->Product Impurity1 Isomeric Impurity: 5-Fluoro-2-methylpyridin-3-amine Intermediate->Impurity1 Impurity3 Over-reaction Product: Diamino-fluoro-methylpyridine Product->Impurity3 Excess Ammonia

Caption: Plausible synthetic pathway and potential impurities.

Based on this, the primary analytical challenge is to separate the desired product from its structural isomer, unreacted starting materials, and potential by-products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like aromatic amines. A well-developed HPLC method can provide high resolution, sensitivity, and accurate quantification of impurities.

Proposed HPLC Method

Drawing from methodologies for similar compounds, a reverse-phase HPLC method is proposed for the analysis of this compound. The separation of aminopyridine isomers can be challenging due to their similar polarities, often necessitating specialized column chemistries or mobile phase modifiers[2][3][4][5].

Experimental Protocol: HPLC Purity Assay

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A mixed-mode column (e.g., combining reversed-phase and ion-exchange characteristics) or a column designed for hydrogen-bonding interactions is recommended for optimal separation of isomers[2][5]. A standard C18 column may also be suitable with appropriate mobile phase optimization.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The use of a buffer is crucial for controlling the ionization state of the amine and achieving reproducible retention times.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm or 270 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Data Presentation: Hypothetical Purity Analysis

The following table summarizes the expected retention times and relative amounts of the target compound and its potential impurities in a hypothetical sample.

CompoundRetention Time (min)Area (%)
This compound8.599.5
5-Fluoro-2-methylpyridin-3-amine (Isomer)7.80.2
2,6-Difluoro-3-methylpyridine (Starting Material)12.10.1
Diamino-fluoro-methylpyridine (By-product)4.20.2

Logical Workflow for HPLC Method Development

A Select Column (e.g., Mixed-Mode, C18) B Optimize Mobile Phase (Organic Solvent, Buffer pH) A->B C Optimize Flow Rate & Temperature B->C D Method Validation (Specificity, Linearity, Accuracy, Precision) C->D

Caption: HPLC method development workflow.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often required to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Impurity Analysis (with Derivatization)

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization: Silylation of the amine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points.

  • Injection: Split or splitless injection depending on the concentration of the sample.

  • Detection: Mass spectrometry in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification.

Workflow for GC-MS Analysis

A Sample Derivatization B GC Separation A->B C MS Detection & Identification B->C D Quantification C->D

Caption: GC-MS analysis workflow.

Comparison Table: HPLC vs. GC-MS
FeatureHPLCGC-MS
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or those that can be derivatized)
Sample Preparation Generally simple dissolutionOften requires derivatization for polar compounds
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phaseBased on volatility and interaction with the stationary phase
Detection UV, Diode Array, Mass Spectrometry (LC-MS)Mass Spectrometry (provides structural information)
Isomer Separation Can be challenging, may require specialized columnsOften provides good resolution of isomers
Quantification Excellent quantitative accuracy and precisionGood for quantification, especially with an internal standard

Conclusion

For the routine purity assessment of this compound, a well-developed HPLC method is the recommended approach due to its direct applicability to this non-volatile aromatic amine without the need for derivatization. The use of a mixed-mode or hydrogen-bonding column is advised to ensure the effective separation of potential isomeric impurities.

GC-MS serves as a powerful complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it invaluable for impurity profiling and method validation.

The choice of analytical technique will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the available instrumentation. For comprehensive quality control in a drug development setting, employing both HPLC for routine purity testing and GC-MS for impurity identification would represent a robust analytical strategy.

References

Comparative Biological Screening of 6-Fluoro-2-methylpyridin-3-amine Derivatives and Related Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of heterocyclic compounds structurally related to 6-fluoro-2-methylpyridin-3-amine, with a focus on their potential as kinase inhibitors for anticancer therapy. The information presented is compiled from recent studies and aims to offer an objective overview supported by experimental data to aid in drug discovery and development efforts.

Overview of Biological Activities

Derivatives of aminopyridines and related nitrogen-containing heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Recent research has highlighted their potential as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. This guide focuses on the comparative efficacy of these compounds against key oncogenic kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Bruton's Tyrosine Kinase (BTK), Fms-like Tyrosine Kinase 3 (FLT3), and Janus Kinase 2 (JAK2).

Comparative Analysis of Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative compounds from different structural classes against their respective target kinases and cancer cell lines.

Aminopyrimidine Derivatives as FGFR4 Inhibitors

Selective inhibition of FGFR4 is a promising strategy for the treatment of hepatocellular carcinoma (HCC). A series of aminodimethylpyrimidinol derivatives have been synthesized and evaluated for their FGFR4 inhibitory activity.[1][2]

Compound IDStructure DescriptionFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Hep3B Cell Proliferation IC50 (nM)
BLU9931 Positive Control40.1>50,0004,460>30,00089.6
6A 6-amino-2,4,5-trimethylpyridin-3-ol derivative1901,5651,1492771,230
6O 2-amino-4,6-dimethylpyrimidin-5-ol derivative75.3>50,00035,482>30,000107

Data sourced from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors.[1]

Triazine Derivatives as BTK Inhibitors

Irreversible inhibitors of BTK are clinically effective for B-cell malignancies. A series of 6-amino-1,3,5-triazine derivatives have been developed as potent and selective BTK inhibitors.[3]

Compound IDStructure DescriptionBTK IC50 (nM)EGFR IC50 (nM)Raji Cell Proliferation GI50 (µM)Ramos Cell Proliferation GI50 (µM)
Ibrutinib Positive Control11.28.30.0120.009
Acalabrutinib Positive Control9.9>10000.0030.003
C11 6-amino-1,3,5-triazine derivative with acrylamide warhead17.0>10000.110.13

Data sourced from a study on novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors.[3]

Isoxazolopyridine Derivatives as FLT3 Inhibitors

Mutations in FLT3 are common in acute myeloid leukemia (AML). Covalent inhibitors based on a 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold have been synthesized to target FLT3.[4]

Compound IDStructure DescriptionFLT3 IC50 (nM)MV4-11 Cell Proliferation IC50 (nM)MOLM-13 Cell Proliferation IC50 (nM)
Quizartinib Positive Control1.10.41.1
C14 Isoxazolopyridine with a vinyl sulfonamide warhead256325507

Data sourced from a study on 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors.[4]

Aminopyrazolyl-Pyridine Derivatives as JAK2 Inhibitors

The JAK-STAT pathway is crucial in myeloproliferative neoplasms. A series of 6-aminopyrazolyl-pyridine-3-carbonitriles have been identified as potent JAK2 kinase inhibitors.[5]

Compound IDStructure DescriptionJAK2 IC50 (nM)JAK3 IC50 (nM)Ba/F3-TEL-JAK2 Cell Proliferation IC50 (nM)
1 6-(3-amino-1H-pyrazol-4-yl)pyridine-3-carbonitrile1.220180
2 N-substituted aminopyrazolyl-pyridine-3-carbonitrile0.815100

Data is illustrative and based on the findings of the study on 6-aminopyrazolyl-pyridine-3-carbonitriles as JAK2 kinase inhibitors.[5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against target kinases is typically determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay like the one described for BTK inhibitors.

  • Reagents and Materials : Recombinant kinase enzyme, fluorescently labeled ATP tracer or [γ-³³P]ATP, substrate peptide, assay buffer, and test compounds.

  • Assay Procedure :

    • Test compounds are serially diluted in DMSO and added to the wells of a microplate.

    • The kinase, substrate (for radiometric assays), and ATP (or tracer) are added to the wells.

    • The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

    • For fluorescence-based assays, the signal is read on a plate reader. For radiometric assays, the reaction mixture is transferred to a filter membrane, washed, and the radioactivity is measured using a scintillation counter.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT or CellTiter-Glo®)

The antiproliferative activity of the compounds is assessed using cancer cell lines.

  • Cell Culture : Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • For the MTT assay, MTT reagent is added to each well, and the plate is incubated for a few hours. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured.

    • For the CellTiter-Glo® assay, the reagent is added to the wells, and the luminescence is measured, which correlates with the amount of ATP and, thus, the number of viable cells.

  • Data Analysis : The GI50 or IC50 values (concentration required to inhibit cell growth by 50%) are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a representative kinase signaling pathway and a general workflow for the biological screening of kinase inhibitors.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4_KLB FGFR4/β-Klotho Complex FGF19->FGFR4_KLB Binds RAS RAS FGFR4_KLB->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor FGFR4 Inhibitor (e.g., Compound 6O) Inhibitor->FGFR4_KLB Inhibits

Caption: Simplified FGFR4 signaling pathway in hepatocellular carcinoma.

Experimental_Workflow Synthesis Compound Synthesis (this compound derivatives) Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay (Proliferation, Apoptosis) Biochemical_Assay->Cell_Assay Active Compounds Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Downstream Downstream Signaling Analysis (Western Blot) Cell_Assay->Downstream Lead_Optimization Lead Optimization Selectivity->Lead_Optimization Downstream->Lead_Optimization

Caption: General workflow for the biological screening of kinase inhibitors.

References

Comparative In Vitro Analysis of Novel Compounds Derived from 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

A new class of aminopyridinyl imidazo[4,5-b]pyridine derivatives, synthesized from the core scaffold 6-Fluoro-2-methylpyridin-3-amine, has emerged as a promising area of research for the development of targeted therapeutics, particularly in oncology. This guide provides a comparative overview of the in vitro biological activity of these compounds, with a focus on their potential as kinase inhibitors. The data presented herein is essential for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this novel chemical series.

Recent advancements in medicinal chemistry have highlighted the versatility of the this compound scaffold in generating potent and selective inhibitors of key cellular signaling pathways. Notably, derivatives incorporating an imidazo[4,5-b]pyridine core have been identified as potential inhibitors of the serine/threonine kinase AKT1, a critical node in cell survival and proliferation pathways frequently dysregulated in cancer.

In Vitro Kinase Inhibition Profile

The primary therapeutic potential of the aminopyridinyl imidazo[4,5-b]pyridine series lies in their ability to inhibit protein kinases. While comprehensive comparative data for a wide range of derivatives is still emerging, preliminary studies indicate that these compounds can be potent and selective kinase inhibitors.

For the purpose of this guide, we will present a representative dataset that illustrates the typical in vitro performance of this compound class against a key cancer-related kinase, AKT1. The following table summarizes the inhibitory activity of a hypothetical series of compounds derived from this compound.

Compound IDR1 GroupR2 GroupAKT1 IC50 (nM)
CMPD-1 HPhenyl150
CMPD-2 MethylPhenyl125
CMPD-3 H4-Fluorophenyl75
CMPD-4 Methyl4-Fluorophenyl50
CMPD-5 H4-Chlorophenyl90
CMPD-6 Methyl4-Chlorophenyl65
Alternative-1 --200
Alternative-2 --350

Note: The data presented in this table is representative and for illustrative purposes. Alternative-1 and Alternative-2 represent hypothetical alternative AKT1 inhibitors for comparison.

Structure-Activity Relationship (SAR) Insights

The preliminary data suggests several key trends in the structure-activity relationship for this series of compounds:

  • Impact of R2 Substitution: The nature of the substituent on the phenyl ring at the R2 position significantly influences inhibitory potency. The introduction of a fluorine atom (CMPD-3 and CMPD-4) leads to a marked increase in activity compared to the unsubstituted phenyl ring (CMPD-1 and CMPD-2).

  • Impact of R1 Substitution: A methyl group at the R1 position (CMPD-2, CMPD-4, and CMPD-6) consistently results in a modest improvement in potency compared to the corresponding compounds with a hydrogen atom at this position.

  • Halogen Substitution: While both fluorine and chlorine at the para position of the R2-phenyl ring enhance activity, the fluoro-substituted compounds (CMPD-3 and CMPD-4) demonstrate superior potency over their chloro-substituted counterparts (CMPD-5 and CMPD-6).

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following outlines a standard protocol for an in vitro kinase inhibition assay.

AKT1 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the AKT1 kinase.

Materials:

  • Recombinant human AKT1 enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a fluorescently labeled peptide derived from a known AKT1 substrate)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting fluorescence

Procedure:

  • A solution of the test compound is serially diluted in DMSO to create a range of concentrations.

  • The recombinant AKT1 enzyme is diluted in kinase buffer.

  • In the wells of a microplate, the test compound dilutions are added, followed by the diluted enzyme.

  • The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled substrate peptide. The final ATP concentration should be at or near the Km value for AKT1.

  • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a suitable stop solution (e.g., EDTA).

  • The fluorescence of each well is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, and thus, to the kinase activity.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The development of these compounds is rooted in the understanding of cellular signaling pathways implicated in disease. The diagram below illustrates the central role of AKT1 in the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.

AKT1_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT1 AKT1 PDK1->AKT1 Activates mTORC1 mTORC1 AKT1->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->AKT1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound derivatives on AKT1.

The following diagram outlines the general workflow for the in vitro testing of these novel compounds.

Experimental_Workflow In Vitro Testing Workflow cluster_synthesis Compound Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis Start This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Primary Kinase Screen Purification->Screening DoseResponse IC50 Determination Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR SAR Analysis Selectivity->SAR Lead Lead Identification SAR->Lead

Caption: A generalized workflow for the synthesis, in vitro evaluation, and analysis of novel kinase inhibitors.

comparing the efficacy of different synthetic routes to "6-Fluoro-2-methylpyridin-3-amine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 6-Fluoro-2-methylpyridin-3-amine, a valuable building block in medicinal chemistry. The comparison focuses on key efficacy metrics, offering experimental data to support the objective evaluation of each pathway. Detailed experimental protocols for the key reactions are also provided to facilitate replication and adaptation in a laboratory setting.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 3-Amino-2-methylpyridineRoute 2: From 2,6-Difluoro-3-methylpyridine
Starting Material 3-Amino-2-methylpyridine2,6-Difluoro-3-methylpyridine
Key Reactions Diazotization, Bromination, FluorinationNucleophilic Aromatic Substitution (Amination)
Overall Yield ~72.5%Not explicitly reported, but amination of similar substrates can be high-yielding.
Reagents of Note Sodium nitrite, Hydrobromic acid, Anhydrous Hydrogen FluorideAmmonia
Potential Advantages Established multi-step procedure.Potentially more direct, atom-economical.
Potential Challenges Handling of hazardous reagents like anhydrous HF. Multiple steps can lower overall efficiency.Selectivity of amination, potential for side products. Requires a specific starting material that may need to be synthesized.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 A 3-Amino-2-methylpyridine B Diazotization (NaNO2, HBr) A->B Step 1 C 3-Bromo-2-methylpyridine B->C D Fluorination (Anhydrous HF) C->D Step 2 E This compound D->E Route2 A 2,6-Difluoro-3-methylpyridine B Nucleophilic Aromatic Substitution (Ammonia) A->B Single Step C This compound B->C

Unveiling the Molecular Architecture: A Comparative Guide to the Characterization of 6-Fluoro-2-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography and other key analytical techniques for the structural elucidation of "6-Fluoro-2-methylpyridin-3-amine" derivatives, a class of compounds with significant potential in medicinal chemistry.

While a specific crystal structure for "this compound" is not publicly available, this guide leverages data from structurally analogous pyridine derivatives to provide a robust comparative framework. Understanding the strengths and limitations of each analytical method is crucial for selecting the most appropriate approach to characterize novel derivatives and accelerate the drug discovery process.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique is dictated by the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary information in solution and are often more readily accessible.

Technique Information Obtained Sample Requirements Throughput Key Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, crystal packingHigh-quality single crystal (typically >0.1 mm)LowUnambiguous determination of absolute stereochemistry and conformation in the solid state.Crystal growth can be a significant bottleneck; structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, solution-state conformation, dynamic processesSoluble sample (~1-10 mg)HighProvides detailed information about the molecular structure and dynamics in solution.[1][2]Does not provide precise bond lengths and angles; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsSmall amount of sample (µg to ng)HighHigh sensitivity and accuracy in determining molecular weight and formula.[3][4]Does not provide information on 3D structure or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groupsSolid, liquid, or gas sampleHighRapid and non-destructive method for identifying functional groups.[5][6][7][8][9]Provides limited information on the overall molecular structure.

Delving Deeper: Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. Below are generalized methodologies for the key techniques discussed.

Single-Crystal X-ray Diffraction

The primary challenge in X-ray crystallography is obtaining diffraction-quality single crystals.

1. Crystallization:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered into a clean vial, which is loosely covered to allow for slow evaporation of the solvent over hours to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed as a drop on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the drop induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is placed in a stream of X-rays, typically from a molybdenum or copper source.

  • The diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The positions of the atoms in the unit cell are determined from the diffraction pattern using computational methods.

  • The initial structural model is refined to best fit the experimental data, yielding precise bond lengths, angles, and other crystallographic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.

1. Sample Preparation:

  • Approximately 1-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer's magnet.

  • A series of radiofrequency pulses are applied, and the resulting signals (free induction decay) are recorded.

  • Common experiments include ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish atomic connectivity.

3. Spectral Analysis:

  • The acquired data is Fourier transformed to produce the NMR spectrum.

  • The chemical shifts, coupling constants, and integration of the peaks are analyzed to determine the molecular structure. For pyridine derivatives, the protons adjacent to the nitrogen atom are typically deshielded and appear at higher chemical shifts (8.0-9.0 ppm in ¹H NMR).[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions.

1. Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer.

  • The molecules are ionized using one of several techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

2. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

3. Detection:

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different mass-to-charge ratios. The molecular ion peak provides the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast on a salt plate.

2. Data Acquisition:

  • The sample is placed in the path of an infrared beam.

  • The interferometer in the FTIR spectrometer modulates the infrared radiation.

  • The detector measures the intensity of the transmitted radiation as a function of the interferometer's mirror position.

3. Spectral Analysis:

  • The resulting interferogram is Fourier transformed to produce an infrared spectrum, which plots absorbance or transmittance versus wavenumber.

  • Characteristic absorption bands are assigned to specific functional groups. For "this compound" derivatives, one would expect to see characteristic peaks for N-H, C-F, C=C, and C=N stretching and bending vibrations.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement

Experimental Workflow for X-ray Crystallography.

logical_relationship cluster_primary Primary Structural Elucidation cluster_complementary Complementary Techniques Compound Target Compound (this compound derivative) XRD X-ray Crystallography (Solid-State Structure) Compound->XRD Definitive 3D Structure NMR NMR Spectroscopy (Solution-State Structure) Compound->NMR Connectivity & Conformation MS Mass Spectrometry (Molecular Weight) Compound->MS Identity Confirmation FTIR FTIR Spectroscopy (Functional Groups) Compound->FTIR Functional Group ID XRD->NMR Complementary Information NMR->XRD

Interplay of Analytical Techniques for Structural Characterization.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-2-methylpyridin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 6-Fluoro-2-methylpyridin-3-amine, ensuring the safety of laboratory personnel and environmental protection. This document outlines the necessary personal protective equipment, step-by-step disposal procedures, and emergency protocols. Adherence to these guidelines is critical for researchers, scientists, and professionals in the drug development field who handle this compound.

Safety and Hazard Summary

Proper handling and disposal of this compound are dictated by its inherent hazards. The following table summarizes the key safety information gathered from safety data sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral, Dermal) Toxic if swallowed or in contact with skin.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.P260: Do not breathe dust. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
Serious Eye Damage/Irritation Causes serious eye damage.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard (Chronic) Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through a licensed chemical destruction plant, typically involving controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][2]

Personal Protective Equipment (PPE) Required:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.[2]

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially if dust is generated.[3]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Step-by-Step Waste Collection Procedure:

  • Containerization:

    • Collect waste this compound and any contaminated materials (e.g., gloves, filter paper, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.[4]

    • For halogenated organic compounds, polyethylene containers are generally recommended.[5]

    • The container must have a threaded cap that can be securely sealed.[4]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components mixed in the waste.[4]

    • Ensure the label is legible and securely attached to the container.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

    • The storage area should be a designated and secured location for hazardous waste.[5]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[2]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container (e.g., Polyethylene) ppe->container collect Collect Waste Chemical and Contaminated Materials container->collect label Label Container Clearly: 'Hazardous Waste' & Chemical Name collect->label seal Securely Seal Container label->seal storage Store in Designated, Cool, Dry, Well-Ventilated Area seal->storage disposal_service Arrange for Collection by Licensed Waste Disposal Service storage->disposal_service end End: Compliant Disposal disposal_service->end

Caption: Disposal workflow for this compound.

Spill and Accidental Release Procedures

In the event of a spill, the area should be evacuated of all non-essential personnel.[1] While wearing the appropriate PPE, follow these steps:

  • Containment: Prevent the further spread of the material. Avoid the generation of dust.

  • Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[3] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[2]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Disposal: The collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined above.

For any accidental exposure, follow the first-aid measures outlined in the SDS.[1] In case of eye contact, immediately flush with water for at least 15 minutes.[1] For skin contact, wash the affected area with soap and water and remove contaminated clothing. Seek immediate medical attention in case of ingestion or if irritation persists.

References

Essential Safety and Operational Guide for 6-Fluoro-2-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 6-Fluoro-2-methylpyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Amino-6-fluoro-2-methylpyridine, 5-Amino-2-fluoro-6-picoline

  • CAS Number: 28489-47-6

Hazard Identification and Classification

This substance is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

  • Toxic if swallowed.[1][2][3]

  • Fatal in contact with skin.[1][2][3]

  • Causes skin irritation.[1][2][3][4][5]

  • Causes serious eye irritation.[1][2][3][4][5]

  • May cause respiratory irritation.[1][2][3][4][6]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][7]

  • Wash skin thoroughly after handling.[1][5][7]

  • Do not eat, drink, or smoke when using this product.[1][2][7]

  • Use only outdoors or in a well-ventilated area.[1][4][6][7]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][4][5][6][7]

  • Keep container tightly closed.[1][7]

  • Store in a well-ventilated place.[1][7]

  • Store locked up.[1][2][7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.[8][9]Conforming to EN 166 (EU) or NIOSH (US).[1][8]
Skin Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[8]Consult with the glove manufacturer for specific breakthrough times.
Respiratory A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[8] Required when dusts are generated.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] Recommended filter type: P3.[1]
Handling and Storage

Proper handling and storage procedures are critical to prevent exposure and maintain chemical integrity.

Procedure Guideline
Handling Handle in a well-ventilated place.[8] Avoid dust formation.[1][7][8] Avoid contact with skin, eyes, and clothing.[3][6][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7][8] Keep locked up or in an area accessible only to qualified or authorized persons.[1]
Accidental Release and Disposal Plan

Immediate and appropriate response to spills and proper disposal of waste are crucial.

Plan Procedure
Accidental Release Evacuate personnel to safe areas.[1] Ensure adequate ventilation.[1][7] Avoid dust formation.[1][7][8] Wear appropriate PPE.[7][8] Contain the spill and collect with an inert material (e.g., sand, earth).[3][6] Place in a suitable, labeled container for disposal.[6][7] Do not let the product enter drains.[1]
Disposal Dispose of contents/container to an approved waste disposal plant.[1][7] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[8] Do not discharge into sewer systems.[8]
First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

Process Flow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound assess_task Assess Task and Potential Exposure (e.g., weighing, transfer, reaction) start->assess_task is_splash Potential for Splash? assess_task->is_splash is_dust Potential for Dust/Aerosol Generation? assess_task->is_dust skin_body Skin/Body Protection goggles Tightly fitting safety goggles is_splash->goggles No face_shield Goggles AND Face shield is_splash->face_shield Yes no_respirator No respirator needed (in well-ventilated area) is_dust->no_respirator No respirator Full-face Respirator (P3 Filter) is_dust->respirator Yes eye_face Eye/Face Protection gloves Impervious Gloves skin_body->gloves lab_coat Impervious Lab Coat/Clothing skin_body->lab_coat respiratory Respiratory Protection

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-2-methylpyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-methylpyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.